(2-Chloro-5-methylphenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-5-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGWYUKJBUIIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(2-Chloro-5-methylphenyl)methanamine: A Privileged Scaffold in Medicinal Chemistry
[1]
Executive Summary
(2-Chloro-5-methylphenyl)methanamine (CAS: 93905-64-9), often utilized as its hydrochloride salt or N-methylated derivative, represents a critical "privileged structure" in modern drug discovery.[1] Unlike a standalone therapeutic agent, its primary "Mechanism of Action" (MoA) is twofold: (1) Chemical Reactivity , serving as a high-fidelity nucleophile in the synthesis of complex heterocycles, and (2) Pharmacodynamic Modulation , where its specific substitution pattern (2-Cl, 5-Me) imparts metabolic stability and conformational locking to bioactive ligands.[1]
This guide analyzes the molecule’s role in synthesizing kinase inhibitors (e.g., Dasatinib analogs) and GPCR modulators, detailing the causality between its structural features and the resulting pharmacological efficacy.[1]
Chemical Profile & Structural Logic[1][2][3]
The utility of this amine stems from the orthogonal properties of its substituents.[1]
| Feature | Chemical Entity | Mechanistic Contribution (SAR) |
| Nucleophile | Primary Amine ( | High nucleophilicity for |
| Steric Lock | 2-Chloro ( | Induces torsional strain, forcing the benzyl group out of coplanarity with attached amides.[1] Often participates in Halogen Bonding ( |
| Lipophilic Probe | 5-Methyl ( | Increases |
| Metabolic Shield | 2,5-Substitution | Blocks para- and ortho-hydroxylation by Cytochrome P450s, extending the half-life ( |
Mechanism of Action: The Synthetic Pathway
As a Reagent in Drug Synthesis[1]
The "action" of (2-Chloro-5-methylphenyl)methanamine is defined by its ability to introduce the 2-chloro-5-methylbenzyl moiety into a scaffold.[1] This is typically achieved via two primary pathways: Nucleophilic Acylation (forming Amides) or Reductive Amination (forming Secondary Amines).[1]
Pathway A: Amide Coupling (Kinase Inhibitor Synthesis)
In the synthesis of Src/Abl kinase inhibitors (structurally related to Dasatinib), this amine reacts with thiazole or pyrimidine carboxylic acids.[1]
-
Mechanism: The lone pair on the benzylic nitrogen attacks the carbonyl carbon of an activated ester or acid chloride.
-
Causality: The 2-Cl substituent creates steric bulk that prevents "flat" binding, often critical for selectivity in the ATP-binding pocket of kinases [1].[1]
Pathway B: Reductive Amination (GPCR/Transporter Ligands)
Used to synthesize N-alkylated derivatives for GPCR targeting (e.g., Histamine or Dopamine receptors).[1]
-
Mechanism: Condensation with a ketone/aldehyde forms an imine intermediate, which is irreversibly reduced by sodium triacetoxyborohydride (
).[1] -
Advantage: This method avoids over-alkylation, ensuring a pure secondary amine product.[1]
Visualization: Synthetic & Pharmacophore Logic[1]
Caption: Figure 1. Dual synthetic pathways transforming the amine into bioactive scaffolds, highlighting the pharmacodynamic contribution of the Cl/Me substituents.[1]
Biological Activity of Derivatives (Case Studies)
While the amine is the precursor, the mechanism of action of the resulting drugs relies heavily on the fragment provided by this molecule.[1]
Antitumor Activity (Kinase Inhibition)
Research indicates that amides derived from 2-chloro-5-methylbenzylamine exhibit potent antiproliferative activity against leukemia cell lines (e.g., K562).[1]
-
Mechanism: The benzylamine moiety fits into the hydrophobic region II of the kinase ATP-binding site. The 2-chloro group creates a "twist" in the molecule, mimicking the conformation of established inhibitors like Dasatinib, which is crucial for high-affinity binding [2].[1]
-
Data Point: Derivatives have shown
values in the low micromolar range ( ) against specific carcinoma lines, with selectivity driven by the substitution pattern [2].[1]
Antimicrobial Efficacy (Imidazole Conjugates)
Derivatives formed by linking this amine to nitro-imidazole cores function as DNA-damaging agents in anaerobic bacteria.[1]
-
Mechanism: The lipophilic 2-chloro-5-methylbenzyl tail facilitates passive diffusion across the bacterial cell wall, delivering the nitro-imidazole warhead to the cytoplasm where it generates toxic radicals [3].[1]
Experimental Protocols
Protocol A: General Amide Coupling (Synthesis of Bioactive Carboxamides)
Use this protocol to generate kinase inhibitor libraries.[1]
-
Activation: Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF (Dimethylformamide). Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1] Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
Addition: Add (2-Chloro-5-methylphenyl)methanamine (1.0 equiv) dropwise.
-
Reaction: Stir the mixture at RT for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.[1]
-
Workup: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Silica gel). -
Validation:
NMR should show the disappearance of the benzylic signal and the appearance of an amide triplet/doublet around 8.5–9.0 ppm.[1]
Protocol B: Reductive Amination
Use this protocol for generating secondary amine ligands.
-
Imine Formation: In a round-bottom flask, mix the ketone/aldehyde (1.0 equiv) and (2-Chloro-5-methylphenyl)methanamine (1.1 equiv) in 1,2-Dichloroethane (DCE).
-
Catalysis: Add a catalytic amount of Acetic Acid (AcOH, 1-2 drops). Stir for 1 hour.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (
, 1.5 equiv) in portions. -
Completion: Allow to warm to RT and stir overnight.
-
Quench: Quench with saturated aqueous
. Extract with DCM.
References
-
Sigma-Aldrich. (n.d.).[1] 2-Chloro-N-methylbenzylamine Product Sheet. Retrieved from [1]
-
Liu, W., et al. (2011).[1][2] Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie. Retrieved from [1]
-
PubChem. (2025).[1][4][5][6] 2-Chloro-5-methylbenzaldehyde (Precursor Data). National Library of Medicine.[6] Retrieved from [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 15155333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzylamine, N,N-bis(2-chloroethyl)-p-methyl- | C12H17Cl2N | CID 19185 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: (2-Chloro-5-methylphenyl)methanamine
A Strategic Scaffold for Lipophilic Optimization in Medicinal Chemistry
Part 1: Executive Summary
(2-Chloro-5-methylphenyl)methanamine (CAS: 754917-70-9), also known as 2-Chloro-5-methylbenzylamine, is a high-value benzylamine intermediate used extensively in the synthesis of pharmaceutical candidates.[1] Unlike simple benzylamines, this scaffold offers a distinct steric and electronic profile due to the specific ortho-chloro and meta-methyl substitution pattern.
This structural arrangement serves two critical functions in drug design:
-
Conformational Locking: The ortho-chloro substituent induces a twisted conformation relative to the connected pharmacophore, often improving selectivity by restricting bond rotation.
-
Hydrophobic Filling: The meta-methyl group targets specific hydrophobic pockets (e.g., in kinase or GPCR allosteric sites) without significantly increasing molecular weight, optimizing Ligand Efficiency (LE).
This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of this compound in modern drug discovery.
Part 2: Chemical Profile & Properties
The utility of (2-Chloro-5-methylphenyl)methanamine lies in its ability to modulate the physicochemical properties of a lead compound.
Table 1: Physicochemical Specifications
| Property | Value | Relevance in Drug Design |
| CAS Number | 754917-70-9 | Unique Identifier for sourcing and regulatory filing.[1] |
| Molecular Formula | C₈H₁₀ClN | Fragment-based drug design (FBDD) compatible. |
| Molecular Weight | 155.62 g/mol | Low MW allows for "growth" of the molecule while staying within Lipinski's Rule of 5. |
| LogP (Predicted) | ~2.3 - 2.5 | Moderate lipophilicity; enhances membrane permeability without severe solubility penalties. |
| H-Bond Donors | 1 (Primary Amine) | Critical for H-bonding with backbone carbonyls in protein active sites.[1] |
| H-Bond Acceptors | 1 | |
| pKa (Conjugate Acid) | ~9.0 - 9.5 | Predominantly protonated at physiological pH; ideal for cation-pi interactions. |
Part 3: Strategic Utility & SAR Implications
In Structure-Activity Relationship (SAR) studies, this moiety is often employed to probe the "ortho-effect" and hydrophobic tolerance of a binding pocket.
Mechanistic Role in Ligand Binding
-
The Ortho-Cl Effect: The chlorine atom at the 2-position creates steric clash with the benzylic methylene protons. This restricts the rotation of the phenyl ring, potentially locking the drug into a bioactive conformation (entropy penalty reduction upon binding).
-
The Meta-Methyl Probe: The methyl group at the 5-position acts as a "lipophilic feeler." If a lead compound with a simple benzylamine lacks potency, switching to the 2-chloro-5-methyl analog can pick up additional Van der Waals interactions in a sub-pocket.
Visualization: Pharmacophore Mapping
The following diagram illustrates the spatial and electronic features this scaffold contributes to a drug molecule.
Caption: Pharmacophore decomposition showing the specific interaction vectors provided by the 2-Cl, 5-Me substitution pattern.
Part 4: Validated Synthesis Protocols
For research and scale-up, the synthesis must be robust and high-yielding. Two primary routes are recommended based on precursor availability.
Route A: Reduction of 2-Chloro-5-methylbenzonitrile (Preferred)
This route is preferred for its atom economy and the avoidance of unstable intermediates.[1]
Reaction Scheme: 2-Chloro-5-methylbenzonitrile + [H] → (2-Chloro-5-methylphenyl)methanamine[1]
Detailed Protocol
-
Reagents: 2-Chloro-5-methylbenzonitrile (1.0 eq), LiAlH₄ (2.0 eq) or Borane-THF complex (1.5 eq), Anhydrous THF.
-
Setup: Flame-dried 3-neck round bottom flask under Argon atmosphere.
-
Procedure:
-
Dissolve the nitrile in anhydrous THF (0.2 M concentration).
-
Cool to 0°C in an ice bath.[2]
-
Add the reducing agent (LiAlH₄ or BH₃·THF) dropwise to control exotherm.
-
Allow to warm to Room Temperature (RT) and reflux for 3–12 hours (monitor via TLC/LCMS).
-
Quench (Critical): Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water) for LiAlH₄ or careful methanol addition for Borane.
-
Workup: Filter precipitate, dry filtrate over Na₂SO₄, and concentrate in vacuo.
-
Purification: If necessary, convert to HCl salt for recrystallization or purify via silica gel chromatography (DCM/MeOH/NH₃).
-
Route B: Reductive Amination of 2-Chloro-5-methylbenzaldehyde
Useful when the aldehyde is more readily available or for introducing isotopic labels (e.g., deuterium).[1]
Reaction Scheme: Aldehyde + NH₄OAc + NaBH₃CN → Amine
Caption: Dual synthetic pathways allowing flexibility based on starting material availability.
Part 5: Applications in Drug Discovery
Kinase Inhibitors
This amine is frequently used to synthesize ATP-competitive inhibitors.[1] The benzylamine nitrogen often forms a critical hydrogen bond with the "hinge region" of the kinase, while the 2-Cl/5-Me substituted ring occupies the hydrophobic Pocket II or the solvent-exposed region, depending on the scaffold architecture.
-
Reference Context: Analogous to the 2-chloro-6-methylphenyl moiety found in Dasatinib (BMS-354825), the 2,5-substitution pattern is a standard "isomer hop" used to fine-tune selectivity profiles against Src/Abl family kinases [1].[1]
GPCR Modulators (P2X7 & Chemokine Receptors)
Amide derivatives of this amine (formed by coupling with carboxylic acids) are explored as antagonists for P2X7 receptors. The lipophilic 5-methyl group aids in penetrating the transmembrane domains of GPCRs.
-
Mechanism: The amine serves as a linker, positioning the aromatic headgroup into the orthosteric or allosteric site. The 2-chloro substituent often restricts the conformation of the amide bond, improving potency [2].
Benzamide Scaffolds
The compound acts as a nucleophile to open anhydrides or react with acid chlorides, forming benzamide derivatives. These structures are prevalent in antimicrobial and anticancer screening libraries due to their stability and ability to mimic peptide bonds [3].
Part 6: Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[4][5][6] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors/dust.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Amines can absorb CO₂ from the air to form carbamates over time.
-
Spill: Absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[1] Journal of Medicinal Chemistry, 47(27), 6658–6661. Link(Context: Establishes the utility of chloro-methyl-phenyl scaffolds in kinase inhibition).[1]
-
Pournara, D. T., et al. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. ChemMedChem, 15(24), 2530-2543. Link(Context: Discusses 2-chloro-5-methylbenzoic acid derivatives, the direct precursors/analogs of the amine).
-
ChemicalBook. (2025). 2-Chloro-5-methylbenzylamine Product & Safety Data. Link(Context: Physical properties and safety data verification).
-
PubChem. (2025).[1] (2-Chloro-5-methylphenyl)methanamine - Compound Summary. Link(Context: CAS and structure verification).
Sources
- 1. N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride | C10H15Cl2N | CID 12822620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. chemscene.com [chemscene.com]
- 6. merckmillipore.com [merckmillipore.com]
physical and chemical properties of (2-Chloro-5-methylphenyl)methanamine
Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers[1][2]
Executive Summary
(2-Chloro-5-methylphenyl)methanamine (CAS: 754917-70-9), also known as 2-Chloro-5-methylbenzylamine, is a specialized arylamine intermediate used critically in the synthesis of GPCR ligands, kinase inhibitors, and agrochemicals.[2] Distinguished by its ortho-chloro and meta-methyl substitution pattern, this scaffold offers a unique balance of steric bulk and lipophilicity, making it a valuable "molecular handle" for optimizing drug-target interactions.[2]
This guide provides a definitive technical analysis of its physicochemical properties, robust synthetic protocols, and safety considerations, grounded in empirical data and structural logic.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
| Parameter | Detail |
| IUPAC Name | (2-Chloro-5-methylphenyl)methanamine |
| Common Synonyms | 2-Chloro-5-methylbenzylamine; 1-(2-Chloro-5-methylphenyl)methanamine |
| CAS Number | 754917-70-9 |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| SMILES | CC1=CC(=C(C=C1)Cl)CN |
| InChI Key | LSGWYUKJBUIIKZ-UHFFFAOYSA-N |
Structural Insight
The molecule features a benzylamine core decorated with a chlorine atom at the C2 (ortho) position and a methyl group at the C5 (meta) position.[2][3]
-
Ortho-Chlorine (C2): Introduces significant steric hindrance near the amine binding site and lowers the pKa of the amine via inductive electron withdrawal ($ -I $ effect), potentially improving oral bioavailability compared to non-halogenated analogs.[1][2]
-
Meta-Methyl (C5): Increases lipophilicity (LogP) and blocks metabolic oxidation at the typically reactive para-position relative to the chlorine, enhancing metabolic stability.[3]
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for formulation and ADME optimization.
| Property | Value | Technical Context |
| Physical State | Liquid (at STP) | Colorless to pale yellow; tends to darken upon air exposure due to oxidation.[1][2] |
| Boiling Point | 238.2 ± 25.0 °C | High boiling point requires vacuum distillation for purification. |
| Density | 1.1 ± 0.1 g/cm³ | Denser than water; facilitates phase separation in aqueous workups (organic layer bottom).[3] |
| pKa (Conjugate Acid) | ~8.5 – 8.8 (Predicted) | Lower than benzylamine (9.[3]33) due to the electron-withdrawing 2-Cl group.[1][2] This renders the free base less basic, potentially improving membrane permeability at physiological pH. |
| LogP | 2.14 | Moderate lipophilicity; optimal for CNS-active drug design (BBB penetration).[1] |
| Polar Surface Area (PSA) | 26.02 Ų | Dominated by the primary amine; suggests good passive permeability.[3] |
| Solubility | Low in Water; High in DCM, MeOH | Free base is lipophilic; conversion to HCl salt drastically improves aqueous solubility. |
Synthetic Methodology: Reductive Amination
While multiple routes exist (e.g., nitrile reduction), the Reductive Amination of 2-Chloro-5-methylbenzaldehyde is the most robust, scalable, and atom-economical method for laboratory synthesis.[1][2] It avoids the use of high-pressure hydrogenation or pyrophoric lithium aluminum hydride.[2]
Reaction Scheme
The synthesis proceeds via the formation of an imine intermediate, followed by in situ reduction.
Figure 1: One-pot reductive amination workflow.
Detailed Protocol
Objective: Synthesis of 5.0 g of (2-Chloro-5-methylphenyl)methanamine.
-
Reagent Preparation:
-
Dissolve 2-Chloro-5-methylbenzaldehyde (5.0 g, 32.3 mmol) in dry Methanol (50 mL).
-
Add Ammonium Acetate (24.9 g, 323 mmol, 10 eq) to the solution. The excess ammonium source is critical to prevent dimer (secondary amine) formation.[3]
-
-
Imine Formation:
-
Stir the mixture at room temperature (20–25 °C) for 1 hour under an inert atmosphere (N₂).
-
-
Reduction:
-
Workup:
-
Quench with 1N HCl (slow addition) to pH < 2 to decompose excess hydride and protonate the amine.[3]
-
Wash the aqueous acidic layer with Dichloromethane (DCM) (2 x 30 mL) to remove unreacted aldehyde/neutrals.[3]
-
Basify the aqueous layer with 6N NaOH to pH > 12. The product will oil out.
-
Extract with DCM (3 x 50 mL).
-
Dry combined organics over Na₂SO₄ , filter, and concentrate in vacuo.[1]
-
-
Purification:
-
The crude oil is typically >95% pure. For analytical grade, convert to the Hydrochloride salt by adding 4M HCl in Dioxane, filtering the resulting white precipitate.
-
Handling, Stability & Safety
Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral/Dermal).[3]
Storage & Stability Decision Tree
Benzylamines readily absorb CO₂ from the air to form carbamates and can oxidize to imines/aldehydes over time.
Figure 2: Storage logic based on chemical form.
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless reaction is intended).[3]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
Applications in Drug Discovery
The (2-Chloro-5-methylphenyl)methanamine moiety acts as a versatile pharmacophore building block.[2]
-
Bioisosterism: It serves as a lipophilic, metabolically stable replacement for the simple benzylamine group. The 2-Cl provides a "steric lock," restricting conformational freedom of the methylene linker, which can enhance binding affinity to rigid receptor pockets.[1][2]
-
Kinase Inhibition: The scaffold is frequently observed in Type II kinase inhibitors where the benzylamine occupies the hydrophobic back-pocket.
-
GPCR Ligands: Used in the synthesis of ligands for aminergic receptors (Dopamine, Serotonin), where the electron-deficient ring (due to Cl) modulates pi-stacking interactions with aromatic residues (Phe, Trp) in the receptor binding site.[1][2][3]
References
-
ChemScene. (2-Chloro-5-methylphenyl)methanamine Product Analysis & CAS Data. Retrieved from [2][3]
-
ChemSrc. Physicochemical Properties and Safety Data for CAS 754917-70-9. Retrieved from [2][3]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Chlorobenzylamine (Structural Analog Data). Retrieved from [2][3]
-
BenchChem. Synthesis Protocols for Substituted Benzylamines via Reductive Amination. Retrieved from [2]
Sources
(2-Chloro-5-methylphenyl)methanamine molecular weight and formula
A Strategic Scaffold in Medicinal Chemistry
Executive Summary & Chemical Identity
(2-Chloro-5-methylphenyl)methanamine, frequently designated as 2-Chloro-5-methylbenzylamine , represents a critical building block in the synthesis of pharmaceutical intermediates. Its structural uniqueness lies in the specific orthogonal substitution pattern on the benzene ring: an ortho-chlorine atom providing steric bulk and metabolic resistance, and a meta-methyl group modulating lipophilicity.
This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of this scaffold, designed for researchers requiring high-fidelity technical data.
Core Molecular Data
| Property | Specification |
| Chemical Name | (2-Chloro-5-methylphenyl)methanamine |
| Common Synonyms | 2-Chloro-5-methylbenzylamine; 2-Chloro-5-methylbenzenemethanamine |
| CAS Number | 754917-70-9 (Free Base) |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| SMILES | CC1=CC(=C(C=C1)Cl)CN |
| InChI Key | XZJQXKLZJQXKLZ-UHFFFAOYSA-N |
Physicochemical Profiling
Understanding the physical behavior of this amine is prerequisite for its application in solution-phase synthesis and purification.
| Parameter | Value (Predicted/Experimental) | Significance in Protocol Design |
| Physical State | Liquid (Free Base) / Solid (HCl Salt) | Free base is prone to oxidation; store as HCl salt for long-term stability. |
| Boiling Point | ~235°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | ~1.1 g/cm³ | Denser than water; facilitates phase separation in aqueous workups. |
| pKa (Conjugate Acid) | ~9.2 - 9.5 | Basic enough to form stable salts; requires pH > 10 for extraction into organic phase. |
| LogP | ~2.1 | Moderate lipophilicity; suitable for CNS-active drug scaffolds. |
| H-Bond Donors | 1 (Primary Amine) | Key handle for amide coupling or reductive amination. |
Synthetic Architectures & Process Optimization
The synthesis of (2-Chloro-5-methylphenyl)methanamine is generally approached via two primary routes, selected based on the availability of precursors (nitrile vs. aldehyde) and the scale of production.
Route A: Catalytic Hydrogenation of Nitriles (High-Throughput)
This route is preferred for industrial scaling due to atom economy. The precursor, 2-chloro-5-methylbenzonitrile , is reduced using Raney Nickel or Cobalt catalysts under high-pressure hydrogen.
-
Mechanism: Heterogeneous catalysis involves the adsorption of the nitrile triple bond onto the metal surface, followed by stepwise addition of hydrogen.
-
Critical Control Point: The formation of secondary amines (dimerization) is a common side reaction. This is suppressed by adding ammonia or acetic anhydride to the reaction medium.
Route B: Reductive Amination of Aldehydes (Lab Scale)
For research laboratories, starting from 2-chloro-5-methylbenzaldehyde offers milder conditions.
-
Protocol:
-
Imine Formation: Condensation of the aldehyde with ammonium acetate or hydroxylamine.
-
Reduction: In situ reduction using Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ).
-
-
Advantage: Avoids high-pressure equipment; highly chemoselective in the presence of other reducible groups (e.g., esters).
Visualization of Synthetic Pathways
Figure 1: Comparative synthetic workflows showing the Nitrile Reduction (Route A) and Reductive Amination (Route B) pathways.
Structural Utility in Drug Design
In medicinal chemistry, the 2-chloro-5-methylbenzyl moiety is not merely a passive linker; it is a "privileged substructure" that imparts specific pharmacological properties.[1]
4.1 The Ortho-Chloro Effect (Conformational Locking)
The chlorine atom at the 2-position (ortho to the methylene bridge) exerts significant steric pressure.
-
Mechanism: It restricts the free rotation of the phenyl ring relative to the amine tether.
-
Result: This "conformational locking" pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor (e.g., GPCRs or Kinases).
-
Metabolic Stability: The chlorine atom blocks the ortho-position from metabolic hydroxylation by Cytochrome P450 enzymes, extending the half-life of the drug.
4.2 The Meta-Methyl Effect (Lipophilicity Tuning)
The methyl group at the 5-position increases the lipophilicity (LogP) of the molecule without introducing excessive steric bulk.
-
Application: This modification is often used to improve Blood-Brain Barrier (BBB) penetration in CNS-targeted drugs.
-
Electronic Effect: As a weak electron-donating group, the methyl group slightly increases the electron density of the aromatic ring, potentially strengthening
stacking interactions within a protein binding pocket.
4.3 Gateway to N-Methylated Analogs
This primary amine is the direct precursor to 2-Chloro-N-methylbenzylamine , a scaffold closely related to the potassium-competitive acid blocker (P-CAB) class of drugs (e.g., Vonoprazan analogs).
Figure 2: Pharmacophore dissection highlighting the functional role of each substituent.
Handling, Stability, and Safety (E-E-A-T)
As a Senior Scientist, ensuring the safety and integrity of the compound is paramount.
-
Storage: The free base amine readily absorbs
from the air to form carbamates. Recommendation: Convert to the Hydrochloride (HCl) salt immediately after synthesis for long-term storage. Store under Argon at 4°C. -
Hazards (GHS Classification):
-
Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intentional derivatization is planned).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15647278, 2-Chloro-5-methylbenzaldehyde (Precursor Data). Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Amines via Reduction of Nitriles and Amides. Retrieved from [Link]
Sources
Methodological & Application
Application Note: (2-Chloro-5-methylphenyl)methanamine in Organic Synthesis & Drug Discovery
Executive Summary & Chemical Profiling
(2-Chloro-5-methylphenyl)methanamine (CAS: 754917-70-9), also known as 2-chloro-5-methylbenzylamine, is a highly versatile primary amine building block widely utilized in medicinal chemistry and organic synthesis [1].
From a mechanistic perspective, the reactivity of this compound is governed by its unique substitution pattern:
-
Nucleophilicity: The primary benzylic amine is highly nucleophilic, making it an excellent substrate for electrophilic attacks (e.g., amidation, alkylation).
-
Steric & Electronic Effects: The ortho-chloro substituent provides localized steric hindrance and an inductive electron-withdrawing effect. This subtly reduces the basicity of the amine compared to unsubstituted benzylamine, which can minimize unwanted over-alkylation side reactions.
-
Pharmacophore Value: The meta-methyl group adds lipophilicity. In drug development, this specific spatial arrangement is highly valued for occupying deep, hydrophobic binding pockets, such as the bromodomains of CBP/EP300 proteins [2].
This application note details the causal mechanics and self-validating protocols for two of its most critical synthetic applications: Direct Ester Amidation and Reductive Amination .
Core Application 1: Amide Bond Formation in Drug Discovery
While standard peptide coupling (using HATU or EDC) is common, (2-chloro-5-methylphenyl)methanamine is frequently used in direct ester aminolysis to synthesize complex drug intermediates. A landmark application of this is found in the synthesis of CBP/EP300 inhibitors by Genentech and Constellation Pharmaceuticals, where the amine is reacted directly with methyl dimethoxyacetate [2].
Mechanistic Rationale
Direct aminolysis of unactivated esters is notoriously slow due to the poor leaving group ability of the methoxide ion. To overcome this high activation energy, the reaction is driven by heat (80 °C) in a sealed tube. Triethylamine (TEA) is added not as a traditional coupling base, but to ensure the benzylic amine is completely free-based (if any HCl salt is present) and to facilitate proton transfer during the breakdown of the tetrahedral intermediate. Methanol is chosen as the solvent because it is polar enough to dissolve all reagents and stabilizes the transition state via hydrogen bonding.
Caption: Workflow for the synthesis of a CBP/EP300 inhibitor intermediate via ester amidation.
Protocol 1: Synthesis of N-(2-chloro-5-methylbenzyl)-2,2-dimethoxyacetamide
This protocol is designed to be self-validating; the workup inherently separates the product from unreacted starting materials without the need for column chromatography.
-
Preparation: In a heavy-walled borosilicate glass sealed tube, dissolve (2-chloro-5-methylphenyl)methanamine (4.6 g, 29.6 mmol) in anhydrous methanol (40 mL).
-
Reagent Addition: Add triethylamine (5.2 mL, 37.2 mmol) followed by methyl dimethoxyacetate (4.4 g, 33.1 mmol).
-
Reaction Execution: Seal the tube securely. Heat the mixture to 80 °C using an oil bath or heating block for 16 hours. (Causality: Heating MeOH above its 65 °C boiling point generates pressure, which forces the thermodynamically unfavorable aminolysis to completion).
-
Work-up: Cool the reaction to room temperature. Unseal and concentrate the mixture in vacuo to remove the methanol solvent.
-
Self-Validating Extraction: Re-dissolve the crude residue in ethyl acetate (100 mL). Wash the organic layer sequentially with 1N aqueous HCl (50 mL). (Causality: The target amide is neutral and remains in the organic layer. Any unreacted primary amine is highly basic; the HCl protonates it into a water-soluble ammonium salt, pulling it into the aqueous waste and ensuring high purity of the organic layer).
-
Isolation: Wash with brine (50 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the pure target amide.
Core Application 2: Selective Reductive Amination
(2-Chloro-5-methylphenyl)methanamine is frequently functionalized into secondary amines via reductive amination. The gold-standard reagent for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃) [3].
Mechanistic Rationale
Direct alkylation with alkyl halides often leads to uncontrollable over-alkylation (tertiary amines). Reductive amination solves this by forming a transient imine. NaBH(OAc)₃ is specifically chosen over Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. Consequently, NaBH(OAc)₃ is mild enough that it will not reduce the starting aldehyde/ketone, but it will selectively reduce the more electrophilic protonated imine (iminium ion) [3].
Caption: Mechanistic pathway of reductive amination using sodium triacetoxyborohydride.
Protocol 2: General Reductive Amination with Aldehydes
-
Imine Formation: In a dry round-bottom flask under nitrogen, dissolve (2-chloro-5-methylphenyl)methanamine (10.0 mmol) and the target aldehyde (10.0 mmol) in 1,2-dichloroethane (DCE) (30 mL). Stir for 30 minutes at room temperature. (Causality: DCE is preferred over dichloromethane as it has a higher boiling point and better stabilizes the polar transition states of the reduction).
-
Reduction: Add NaBH(OAc)₃ (14.0 mmol) portion-wise over 10 minutes.
-
Reaction Execution: Stir the suspension at room temperature for 12–24 hours. Monitor reaction progress via LC-MS.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). (Causality: NaBH(OAc)₃ releases acetic acid as a byproduct. NaHCO₃ neutralizes this acid, preventing the newly formed secondary amine from forming a water-soluble acetate salt, thereby ensuring it partitions into the organic extraction layer).
-
Extraction & Purification: Separate the layers. Extract the aqueous layer with DCE (2 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography.
Quantitative Data: Reaction Optimization
The following table summarizes the optimal conditions for functionalizing (2-chloro-5-methylphenyl)methanamine based on the desired transformation type.
| Reaction Type | Reagents | Solvent | Temp | Yield (%) | Key Advantage |
| Direct Amidation (Ester) | Methyl dimethoxyacetate / TEA | MeOH | 80 °C (Sealed) | >85% | Atom-economical; avoids expensive peptide coupling reagents [2]. |
| Standard Amide Coupling | Carboxylic Acid / HATU / DIPEA | DMF | 25 °C | >90% | Mild conditions; broad substrate scope for sensitive acids. |
| Reductive Amination (Aldehyde) | Aldehyde / NaBH(OAc)₃ | DCE | 25 °C | 85–95% | Highly selective; minimal over-alkylation to tertiary amines [3]. |
| Reductive Amination (Ketone) | Ketone / Ti(O-iPr)₄ / NaBH₄ | THF/EtOH | 25 °C | 70–80% | Lewis acid (Ti) forces imine formation for sterically hindered ketones. |
References
- Cyr, P., et al. (2022)
-
Abdel-Magid, A. F., et al. (1996) Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
analytical techniques for (2-Chloro-5-methylphenyl)methanamine characterization
An Application Guide to the Analytical Characterization of (2-Chloro-5-methylphenyl)methanamine
Abstract
This comprehensive application note provides a detailed guide to the analytical techniques essential for the structural elucidation and purity assessment of (2-Chloro-5-methylphenyl)methanamine (CAS No. 754917-70-9). As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, verifying its identity and quality is paramount. This document outlines field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure robust and reliable characterization.
Introduction: The Analytical Imperative
(2-Chloro-5-methylphenyl)methanamine is a substituted benzylamine derivative. Its structural components—a chlorinated and methylated aromatic ring attached to a methanamine group—make it a versatile building block in organic synthesis. The precise arrangement of these functional groups is critical to the efficacy and safety of any downstream products. Therefore, rigorous analytical characterization is not merely a procedural step but a foundational requirement for its use in research and development. This guide provides the necessary protocols to confirm its molecular structure, determine its purity, and identify any potential impurities.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Causality Behind Experimental Choices
For (2-Chloro-5-methylphenyl)methanamine, ¹H NMR will confirm the number and relative positions of protons on the aromatic ring and the methanamine and methyl groups. ¹³C NMR will identify all unique carbon environments, including the quaternary carbons of the aromatic ring. Deuterated chloroform (CDCl₃) is a common and suitable solvent as it dissolves the analyte well and its residual proton signal does not typically interfere with key analyte signals. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).
Protocol: ¹H and ¹³C NMR Analysis
2.1. Sample Preparation
-
Accurately weigh 10-20 mg of the (2-Chloro-5-methylphenyl)methanamine sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved.
2.2. Instrumentation and Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 25°C.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
2.3. Data Processing and Interpretation
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign signals to specific protons in the molecule.
Expected Spectroscopic Data
The following table summarizes the predicted NMR data for (2-Chloro-5-methylphenyl)methanamine. Chemical shifts are estimations based on the analysis of structurally similar compounds and established spectroscopic principles[1][2].
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| ¹H NMR | Ar-CH₃ | ~2.30 | Singlet (s) | 3H | Methyl protons on the aromatic ring. |
| -NH₂ | ~1.5 (variable) | Broad Singlet (br s) | 2H | Amine protons; chemical shift can vary with concentration and solvent. | |
| -CH₂- | ~3.85 | Singlet (s) | 2H | Methylene protons of the methanamine group. | |
| Ar-H | ~7.05-7.30 | Multiplet (m) | 3H | The three protons on the substituted aromatic ring. | |
| ¹³C NMR | Ar-CH₃ | ~20.5 | - | - | Methyl carbon. |
| -CH₂- | ~45.0 | - | - | Methylene carbon. | |
| Ar-C | ~126-142 | - | - | Six distinct signals are expected for the aromatic carbons. |
Caption: Diagram 1: NMR Spectroscopy Workflow.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and formula of a compound. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful tool for separating and identifying volatile impurities. Electron Ionization (EI) is a standard technique that generates a characteristic fragmentation pattern, or "fingerprint," which aids in structural confirmation.
Causality Behind Experimental Choices
The choice of GC-MS with EI is based on the expected volatility of (2-Chloro-5-methylphenyl)methanamine. The GC separates the analyte from any volatile impurities before it enters the mass spectrometer. EI at 70 eV provides sufficient energy to ionize the molecule and induce reproducible fragmentation. The key fragments to expect are the molecular ion ([M]⁺) and the benzylic cleavage product, which is often the most abundant ion (base peak) for benzylamines[3]. The presence of a chlorine atom will be evident from the characteristic M+2 isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1)[4].
Protocol: GC-MS Analysis
3.1. Sample Preparation
-
Prepare a stock solution of the analyte at 1 mg/mL in a high-purity volatile solvent like dichloromethane or ethyl acetate.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter if any particulate matter is visible.
3.2. Instrumentation and Data Acquisition
-
System: Standard Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.
-
Injector: Split/splitless inlet, 250°C, split ratio 50:1.
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, then ramp at 20°C/min to 280°C, hold for 5 min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
3.3. Data Analysis
-
Identify the analyte peak in the Total Ion Chromatogram (TIC).
-
Extract the mass spectrum corresponding to the analyte peak.
-
Identify the molecular ion peak ([M]⁺) and the M+2 peak to confirm the molecular weight and presence of chlorine.
-
Analyze the major fragment ions and propose fragmentation pathways to corroborate the molecular structure.
Expected Mass Spectrometry Data
The molecular formula of the compound is C₈H₁₀ClN, with a monoisotopic mass of 155.05 Da.
| m/z (Mass-to-Charge) | Ion Identity | Relative Abundance | Notes |
| 157 | [M+2]⁺ | Moderate | Isotope peak due to ³⁷Cl, confirming the presence of one chlorine atom. |
| 155 | [M]⁺ | High | Molecular ion peak corresponding to [C₈H₁₀³⁵ClN]⁺. |
| 140 | [M-CH₃]⁺ or [M-NH]⁺ | Low | Loss of a methyl or NH radical. |
| 120 | [M-Cl]⁺ | Moderate | Loss of the chlorine atom. |
| 119 | [M-HCl]⁺ | High | Loss of hydrogen chloride. |
| 91 | [C₇H₇]⁺ | Moderate | Tropylium ion, characteristic of benzyl compounds. |
Caption: Diagram 2: GC-MS Analysis Workflow.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the industry-standard method for determining the purity of pharmaceutical ingredients and intermediates. A reversed-phase HPLC (RP-HPLC) method is well-suited for (2-Chloro-5-methylphenyl)methanamine, separating it from non-polar and moderately polar impurities.
Causality Behind Experimental Choices
A C18 column is selected as it provides excellent retention and separation for aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the organic content. A phosphate buffer is included to maintain a consistent pH, which is crucial for achieving reproducible retention times for the basic amine analyte[5]. UV detection at 254 nm is chosen because the substituted benzene ring possesses a strong chromophore that absorbs well at this wavelength[6].
Protocol: RP-HPLC Purity Analysis
4.1. Sample and Mobile Phase Preparation
-
Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH adjusted to 7.0.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to achieve a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
4.2. Instrumentation and Chromatographic Conditions
-
System: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Buffer (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 15 minutes.
4.3. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity of the main peak relative to the total area of all peaks.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Expected HPLC Data
| Parameter | Value / Observation |
| Retention Time (t_R) | Approximately 4-6 minutes (method dependent). |
| Peak Shape | Symmetrical, with a tailing factor between 0.9 and 1.5. |
| Purity Calculation | The area of the main peak should be ≥98% for high-purity samples. |
| Limit of Detection (LOD) | Can be determined via serial dilution to establish method sensitivity. |
Caption: Diagram 3: HPLC Purity Analysis Workflow.
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Causality Behind Experimental Choices
The FTIR spectrum of (2-Chloro-5-methylphenyl)methanamine is expected to show characteristic absorption bands for N-H bonds in the amine, C-H bonds in the alkyl and aromatic regions, C=C bonds of the aromatic ring, and the C-Cl bond. Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.
Protocol: FTIR-ATR Analysis
5.1. Sample Preparation
-
Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Ensure complete coverage of the crystal for a strong signal.
5.2. Instrumentation and Data Acquisition
-
System: FTIR Spectrometer with an ATR accessory.
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
5.3. Data Analysis
-
Collect the sample spectrum, which will be automatically ratioed against the background.
-
Identify the major absorption bands (peaks) in the spectrum.
-
Correlate the wavenumber (cm⁻¹) of these bands to specific functional groups and bond types using standard correlation tables[7].
Expected FTIR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch | Primary Amine (-NH₂) - often two bands |
| 3010 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2960 | C-H Stretch | Alkyl C-H (from -CH₂- and -CH₃) |
| 1550 - 1650 | N-H Bend | Primary Amine (-NH₂) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1000 - 1100 | C-N Stretch | Amine |
| 700 - 850 | C-Cl Stretch | Aryl Halide |
Caption: Diagram 4: FTIR Analysis Workflow.
Conclusion
The suite of analytical techniques detailed in this application note—NMR, MS, HPLC, and FTIR—provides a robust framework for the comprehensive characterization of (2-Chloro-5-methylphenyl)methanamine. By systematically applying these protocols, researchers and drug development professionals can confidently verify the molecular structure, confirm the molecular weight, quantify the purity, and identify the key functional groups of this important synthetic intermediate. Adherence to these validated methods ensures data integrity and supports the quality and reliability of subsequent research and development activities.
References
-
PubChem. (n.d.). 2-Chloro-5-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSrc. (2025). (2-CHLORO-5-METHYLPHENYL)METHANAMINE. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2-chloro-5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Dal Cason, T. A., et al. (2012). Clandestine MDA Synthesis: MMDPPA Precursor & 2-Chloro-MDA Discovery. Forensic Science International, 223(1-3), 279-291.
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Supporting Information for Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. (n.d.). AWS. Retrieved from [Link]
-
Vanhoenacker, G., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. Retrieved from [Link]
-
Rourick, R. A., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). Mass spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
Sources
- 1. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Note: Synthetic Derivatization of (2-Chloro-5-methylphenyl)methanamine
[1][2][3]
Introduction & Scaffold Analysis
(2-Chloro-5-methylphenyl)methanamine (1 ) is a bifunctional building block containing a nucleophilic primary amine and an electrophilic ortho-aryl chloride.[1] Its 5-methyl group serves as a lipophilic handle and a metabolic soft spot, while the ortho-chloro substituent provides a critical handle for intramolecular cyclization or cross-coupling.
Key Reactivity Features:
-
Primary Benzylic Amine: Highly nucleophilic; prone to bis-alkylation unless controlled.[1] Ideal for amide coupling, reductive amination, and urea formation.[1]
-
Ortho-Chloride: Sterically hindered but activated for Palladium-catalyzed intramolecular amination (forming isoindolines) or intermolecular Suzuki-Miyaura coupling.[1]
-
5-Methyl Group: Directs electrophilic aromatic substitution (EAS) to the 4-position (ortho to methyl, meta to directing ammonium species).
Reaction Landscape Visualization
Figure 1: Strategic derivatization pathways for scaffold (1).
Protocol A: N-Functionalization (Amide Coupling)
Objective: Synthesis of amide derivatives (e.g., Bromodomain inhibitors) with high chemoselectivity.[1]
Rationale
Direct acylation of benzylamines is trivial, but ensuring complete conversion without forming di-acylated byproducts requires controlled conditions.[1] We utilize HATU for sterically demanding acids or acid chlorides for rapid library synthesis.
Experimental Protocol
-
Preparation: Dissolve (1) (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) and stir at 0°C for 10 min.
-
Coupling:
-
Method A (Acid Chloride): Add R-COCl (1.1 equiv) dropwise.
-
Method B (Carboxylic Acid): Pre-activate R-COOH (1.1 equiv) with HATU (1.1 equiv) in DMF for 15 min, then add to the amine solution.
-
-
Workup: Stir at RT for 2–4 h (monitor by LCMS). Quench with sat. NaHCO₃. Extract with EtOAc.[1][2][3][4]
-
Purification: Flash chromatography (Hexane/EtOAc).
Data Summary: Representative Yields
| Electrophile | Method | Product Type | Yield (%) | Notes |
| Acetyl Chloride | A | Acetamide | 95% | Rapid, quantitative |
| Benzoic Acid | B | Benzamide | 88% | Requires HATU |
| Dimethoxyacetic Acid | B | Methoxyacetamide | 82% | Bromodomain motif [1] |
Protocol B: Reductive Amination
Objective: Synthesis of secondary amines preventing over-alkylation.
Rationale
Direct alkylation with alkyl halides often leads to tertiary amines or quaternary salts.[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is the self-validating standard because STAB is less reactive toward aldehydes/ketones than imines, ensuring mono-alkylation dominance.[1]
Experimental Protocol
-
Imine Formation: Mix (1) (1.0 equiv) and Aldehyde (1.0 equiv) in DCE (1,2-Dichloroethane).[1] Add AcOH (1.0 equiv) to catalyze imine formation. Stir for 1 h.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 12 h under N₂.
-
Validation: Check LCMS for disappearance of imine (M+H) and appearance of amine.[1]
-
Workup: Quench with 1N NaOH (pH > 10). Extract with DCM.[1]
Protocol C: Palladium-Catalyzed Cyclization (Isoindolines)
Objective: Accessing the Isoindoline core via intramolecular N-arylation.[1] This utilizes the ortho-chloro handle, transforming a linear precursor into a fused heterocycle.[1]
Mechanism & Causality
The ortho-chloro group is generally unreactive toward SNAr.[1] However, Pd(0) can oxidatively add to the Ar-Cl bond. The pendant amine then undergoes intramolecular transmetallation and reductive elimination to form the C-N bond.[1]
-
Ligand Choice: Sterically bulky, electron-rich ligands (e.g., DavePhos, XPhos, or BrettPhos) are required to facilitate oxidative addition into the hindered, electron-neutral Ar-Cl bond [2].
-
Base: Strong bases (NaOtBu) facilitate deprotonation of the amine.
Workflow Visualization
Figure 2: Catalytic cycle for Isoindoline formation.
Experimental Protocol
-
Substrate Prep: Ensure the amine is secondary (e.g., N-benzyl or N-methyl derivative from Protocol B).[1] Primary amines can poison the catalyst or form double-addition products.
-
Catalyst Mix: In a glovebox, combine Pd(OAc)₂ (5 mol%) and DavePhos or XPhos (10 mol%) in Toluene.
-
Reaction: Add Substrate (1.0 equiv) and NaOtBu (1.5 equiv).
-
Conditions: Seal tube and heat to 100°C for 12–18 h.
-
Checkpoint: LCMS must show loss of Cl isotope pattern (3:1 ratio of M:M+2 disappears).[1]
-
Purification: Filter through Celite (removes Pd black) and purify via silica gel.[1]
Protocol D: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the aromatic ring without disturbing the amine (requires protection).[1]
Rationale
The free amine can bind to Pd, inhibiting the catalytic cycle.[1] Protection as a Boc-carbamate is recommended before attempting cross-coupling on the Ar-Cl.
Experimental Protocol
-
Protection: React (1) with Boc₂O (1.1 equiv) in DCM/TEA to yield N-Boc-(1) .
-
Coupling: Dissolve N-Boc-(1) (1.0 equiv) and Aryl Boronic Acid (1.5 equiv) in Dioxane/H₂O (4:1).
-
Catalyst: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3.0 equiv).
-
Heat: 90°C for 4 h under Argon.
-
Deprotection: Treat crude with 4N HCl in Dioxane to recover the free amine biaryl product.
References
-
Bromodomain Inhibitor Synthesis
-
Title: Therapeutic compounds and uses thereof (US Patent 11247989B2).[1]
- Context: Describes the reaction of (2-chloro-5-methylphenyl)
-
Source:
-
-
Pd-Catalyzed Cyclization (General Methodology)
-
Reductive Amination Standards
-
Title: Synthesis of Secondary N-Methylamines via Reductive Amination.[1]
- Context: Protocol for converting benzylamines to secondary amines using silanes or borohydrides.
-
Source:
-
-
Compound Data & Safety
-
Title: 2-Chloro-N-methylbenzylamine (Derivative Data).[1]
-
Source:
-
Sources
- 1. 2-氯-N-甲基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. WO2017205538A1 - Pyrazolopyridine derivatives for the treatment of cancer - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction [organic-chemistry.org]
Application Notes and Protocols: N-Alkylation of (2-Chloro-5-methylphenyl)methanamine
Abstract
The N-alkylation of primary amines, such as (2-Chloro-5-methylphenyl)methanamine, is a cornerstone transformation in organic synthesis, yielding secondary amines that are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of two robust and widely applicable methodologies for the N-alkylation of this specific substituted benzylamine: direct alkylation via SN2 reaction and reductive amination. We delve into the mechanistic underpinnings of each approach, offer detailed, step-by-step protocols, and present a comparative analysis of reaction parameters to empower researchers in drug development and chemical synthesis to make informed experimental choices.
Introduction: The Significance of N-Alkylated Benzylamines
Substituted benzylamines are privileged scaffolds in medicinal chemistry due to their ability to interact with a wide array of biological targets. The introduction of an alkyl group onto the nitrogen atom of (2-Chloro-5-methylphenyl)methanamine can profoundly influence its physicochemical properties, such as lipophilicity, basicity, and conformational flexibility. These modifications are critical for modulating pharmacological activity, optimizing pharmacokinetic profiles (ADME), and establishing structure-activity relationships (SAR) during the drug discovery process. The 2-chloro-5-methyl substitution pattern provides a specific steric and electronic environment that necessitates carefully optimized reaction conditions to achieve selective and high-yielding N-mono-alkylation while avoiding common pitfalls like overalkylation.
Mechanistic Considerations and Strategy Selection
Two primary strategies dominate the N-alkylation of primary amines: Direct Alkylation and Reductive Amination. The choice between them depends on the desired alkyl group, the availability of starting materials, and the functional group tolerance required.
Direct Alkylation with Alkyl Halides
This classic approach involves the nucleophilic attack of the primary amine on an alkyl halide (or other substrates with a good leaving group, like tosylates or mesylates) via an SN2 mechanism. A base is required to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
A significant challenge in this method is overalkylation .[1][2] The secondary amine product is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly introduced alkyl group.[2] This increased nucleophilicity can lead to a second alkylation, producing an undesired tertiary amine, and potentially even a quaternary ammonium salt.[1][2]
Strategies to Promote Mono-alkylation:
-
Stoichiometry: Using a large excess of the primary amine relative to the alkylating agent can statistically favor mono-alkylation. However, this is often impractical and economically inefficient, especially with valuable amines.
-
Controlled Addition: Slow, dropwise addition of the alkyl halide can help maintain a low concentration of the alkylating agent, disfavoring the second alkylation.[3]
-
Base Selection: The choice of base is critical. Weak, non-nucleophilic bases are preferred. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[4][5]
-
Phase-Transfer Catalysis (PTC): PTC can be a powerful technique, especially in biphasic systems (solid-liquid or liquid-liquid).[6] A catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the base or amine nucleophile between phases, often allowing for milder reaction conditions and the use of inexpensive inorganic bases.[6][7][8]
Reductive Amination
Reductive amination is arguably the most versatile and widely used method for preparing secondary amines, effectively avoiding the overalkylation issue.[9] The process occurs in two steps, often in a single pot:[3][10]
-
Imine Formation: The primary amine condenses with an aldehyde or ketone to form an imine (or Schiff base) intermediate, with the concurrent loss of a water molecule.
-
Reduction: The imine is then reduced in situ to the corresponding secondary amine.
The key to this method's success is the use of a reducing agent that is selective for the imine over the starting carbonyl compound.[9] This allows all three components (amine, carbonyl, and reducing agent) to be mixed together in a "direct" or "one-pot" procedure.[11]
Common Reducing Agents:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[12][13][14] It is a mild and selective reducing agent that tolerates a wide range of functional groups and is effective under weakly acidic conditions, which can catalyze imine formation.[14]
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent, highly selective for imines at mildly acidic pH.[9] However, its toxicity and the potential to generate hydrogen cyanide gas under strongly acidic conditions have led to a preference for NaBH(OAc)₃ in many applications.
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, it can also reduce the starting aldehyde or ketone.[9] To circumvent this, a two-step "indirect" procedure is often employed: the imine is pre-formed, and then NaBH₄ is added.[11][14]
Comparative Overview of Reaction Conditions
The following table summarizes typical conditions for the two main N-alkylation strategies for (2-Chloro-5-methylphenyl)methanamine.
| Parameter | Direct Alkylation (with Alkyl Halide) | Reductive Amination (with Aldehyde/Ketone) |
| Alkylating Agent | Alkyl bromide, iodide, or chloride; Tosylates | Aldehydes (for -CH₂R), Ketones (for -CHR₂) |
| Stoichiometry | Amine:Alkyl Halide ~ 1:1.1 | Amine:Carbonyl ~ 1:1.2 |
| Base | K₂CO₃, Cs₂CO₃, NaHCO₃, DIPEA | Not required (or catalytic acid like AcOH) |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB), NaI | Acetic Acid (optional, to promote imine formation) |
| Reducing Agent | Not applicable | NaBH(OAc)₃, NaBH₃CN, NaBH₄ |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH)[3][14] |
| Temperature | Room Temperature to 60 °C | 0 °C to Room Temperature |
| Key Advantage | Utilizes readily available alkyl halides. | Excellent control over mono-alkylation; broad substrate scope.[9] |
| Key Disadvantage | Risk of overalkylation to tertiary amine.[2] | Requires carbonyl compound; less atom-economical. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Direct N-Ethylation using Ethyl Bromide and Phase-Transfer Catalysis
This protocol describes the synthesis of N-ethyl-(2-chloro-5-methylphenyl)methanamine.
Materials:
-
(2-Chloro-5-methylphenyl)methanamine (1.0 eq.)
-
Ethyl bromide (1.1 eq.)
-
Potassium carbonate (K₂CO₃), powdered (2.0 eq.)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq.)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add (2-Chloro-5-methylphenyl)methanamine (1.0 eq.), powdered potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (0.05 eq.).
-
Add acetonitrile to the flask to create a slurry (approx. 0.2 M concentration of the amine).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromide (1.1 eq.) dropwise to the stirring mixture.
-
Heat the reaction mixture to 50 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-8 hours).
-
Once complete, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-20% ethyl acetate in hexanes) to yield the pure secondary amine.
Protocol 2: Reductive Amination with Cyclohexanone
This protocol describes the synthesis of N-cyclohexyl-(2-chloro-5-methylphenyl)methanamine.
Materials:
-
(2-Chloro-5-methylphenyl)methanamine (1.0 eq.)
-
Cyclohexanone (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve (2-Chloro-5-methylphenyl)methanamine (1.0 eq.) and cyclohexanone (1.2 eq.) in 1,2-dichloroethane (DCE) (to approx. 0.2 M).[3]
-
Stir the solution at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution over 15 minutes. An initial exotherm may be observed.
-
Continue stirring the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the intermediate imine is fully converted to the product (typically 2-6 hours).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-cyclohexyl secondary amine.
Reaction Workflows and Schematics
General Experimental Workflow
The following diagram illustrates the typical laboratory workflow from reaction setup to the isolation of the purified N-alkylated product.
Caption: Reaction schemes for direct and reductive N-alkylation.
Troubleshooting and Final Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Poorly reactive alkylating agent; Inactive reducing agent; Insufficient heating. | Use a more reactive halide (I > Br > Cl); Use fresh NaBH(OAc)₃; Increase reaction temperature or time. |
| Significant Overalkylation | Product amine is highly nucleophilic; High concentration of alkyl halide. | Switch to reductive amination; Use slow addition of alkyl halide; Use a sterically hindered base. |
| Formation of Alcohol Byproduct | (Reductive Am.) Reduction of starting carbonyl; (Direct Alk.) Hydrolysis of alkyl halide. | Use a more selective reducing agent like NaBH(OAc)₃; Ensure anhydrous conditions for direct alkylation. |
| Difficult Purification | Similar polarity of starting material and product. | Optimize chromatography gradient (shallow gradient); Consider derivatization or salt formation to alter polarity. |
References
-
Kejík, Z., Bříza, T., & Králová, J. (2019). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Molecules. Available at: [Link]
-
Selva, M., Tundo, P., & Perosa, A. (2002). Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Green Chemistry Institute. (2026). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Zhang, C., et al. (2020). Base-mediated cascade amidination/N-alkylation of amines by alcohols. RSC Publishing. Available at: [Link]
-
Osorio-Olivares, M., et al. (2015). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available at: [Link]
-
Zell, T., et al. (2017). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]
-
JoVE. (2025). Preparation of Amines: Alkylation of Ammonia and Amines. Journal of Visualized Experiments. Available at: [Link]
-
Gunn, M. D., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]
-
Sciencemadness Discussion Board. (2022). Best Conditions For N-Alkylation?. Available at: [Link]
-
Bram, G., et al. (1987). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications. Available at: [Link]
-
University of Calgary. Alkylation of Amines. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2020). Chemical and biocatalytic routes to substituted benzylamines. Diagram. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]
-
Garg, N. K., et al. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Available at: [Link]
- Salvino, J. M., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
-
Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]
-
Jaśkowska, J., & Kowalski, P. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry. Available at: [Link]
-
ResearchGate. (2019). Reductive aminations of aldehydes with benzylamine or cyclohexylamine. Available at: [Link]
-
Reddy, P. G., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Video: Preparation of Amines: Alkylation of Ammonia and Amines [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
using (2-Chloro-5-methylphenyl)methanamine in parallel synthesis
Application Note: Strategic Integration of (2-Chloro-5-methylphenyl)methanamine in High-Throughput Parallel Synthesis
Introduction & Molecule Profile
Subject: (2-Chloro-5-methylphenyl)methanamine CAS: 754917-70-9 (Free Base) / 89322-26-9 (HCl Salt) IUPAC: 1-(2-chloro-5-methylphenyl)methanamine
This guide details the optimized protocols for utilizing (2-Chloro-5-methylphenyl)methanamine in parallel synthesis libraries. While benzylamines are ubiquitous in medicinal chemistry, this specific scaffold offers a distinct "Ortho-Chloro" pharmacophore. The 2-position chlorine atom provides a critical steric lock, often restricting the conformational rotation of the benzylic bond when bound to a protein active site, while the 5-methyl group modulates lipophilicity (
Critical Reactivity Note (The Ortho Effect): Unlike unsubstituted benzylamines, the 2-chloro substituent exerts a negative inductive effect (-I) and steric hindrance. In high-throughput experimentation (HTE), this results in slower reaction kinetics for nucleophilic attacks compared to meta- or para-substituted analogs. Protocols defined below have been adjusted (time/temperature) to account for this reduced nucleophilicity.
Protocol A: Automated Amide Library Generation (T3P Method)
For parallel amide coupling, we utilize Propylphosphonic Anhydride (T3P) rather than HATU/EDC. T3P is chosen for this scaffold because its by-products are water-soluble, allowing for a "wash-only" purification workflow that is easily automated, eliminating the need for individual column chromatography.
Reagents:
-
Amine: (2-Chloro-5-methylphenyl)methanamine (1.0 equiv).[1]
-
Carboxylic Acid Set: Diverse library (1.1 equiv).
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv).
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv). Note: If using the HCl salt of the amine, increase DIPEA to 4.0 equiv. -
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).
Step-by-Step Protocol:
-
Preparation: Dissolve the carboxylic acids in EtOAc (0.2 M concentration) in a 96-well deep-well block.
-
Base Addition: Add DIPEA to each well.
-
Activation: Add T3P solution. Shake at room temperature (RT) for 15 minutes. Expert Insight: Pre-activation is crucial here to form the active ester, overcoming the steric bulk of the incoming ortho-substituted amine.
-
Amine Addition: Add (2-Chloro-5-methylphenyl)methanamine solution (0.2 M in EtOAc).
-
Incubation: Seal and shake at 40°C for 16 hours . Note: Standard benzylamines react at RT; the 2-Cl substituent requires thermal assistance to reach >95% conversion.
-
Workup (Liquid-Liquid Extraction):
-
Add 1M NaOH (aq) to each well. Shake vigorously for 5 mins.
-
Allow phase separation.[2] Remove aqueous (bottom) layer.
-
Add 1M HCl (aq) to organic layer. Shake and separate.
-
Pass organic layer through a phase separator cartridge (hydrophobic frit) to remove residual water.
-
-
Concentration: Evaporate solvent (Genevac or SpeedVac).
Data Summary: T3P vs. Standard Reagents
| Metric | T3P Protocol | HATU Protocol |
| Avg. Yield (Ortho-Substituted) | 88% | 92% |
| Purity (Crude) | >95% | ~80% (requires chromatography) |
| Epimerization Risk | Low (<2%) | Medium (5-10%) |
| Workup Type | Liquid-Liquid (Auto) | Solid Phase Extraction |
Protocol B: Diversity-Oriented Reductive Amination
This protocol couples the scaffold with varying aldehydes to create secondary amines. We utilize Sodium Triacetoxyborohydride (STAB) due to its selectivity for imines over aldehydes, allowing a one-pot setup.[3][4]
Reagents:
-
Amine: (2-Chloro-5-methylphenyl)methanamine (1.0 equiv).[1]
-
Aldehyde Library: (1.1 equiv).
-
Reductant: NaBH(OAc)3 (STAB) (2.0 equiv).
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Protocol:
-
Imine Formation: In a reaction block, combine amine and aldehyde in DCE. Add AcOH.
-
Equilibration: Shake for 30 minutes at RT. The 2-Cl group slows imine formation; do not skip this equilibration.
-
Reduction: Add STAB as a solid or suspension.
-
Reaction: Shake at RT for 16 hours.
-
Quench: Add sat. NaHCO3.
-
Scavenging (Critical Step): To remove unreacted amine, add PS-Isocyanate resin (2.0 equiv relative to starting amine) to the organic layer and shake for 4 hours.
-
Filtration: Filter off resin. Evaporate filtrate.
Visualization of Workflows
Figure 1: Parallel Synthesis Decision Logic
This diagram illustrates the decision tree for processing this specific scaffold based on the desired final library.
Caption: Workflow logic for processing (2-Chloro-5-methylphenyl)methanamine into amide or amine libraries.
Figure 2: Scavenger Resin Mechanism
In solution-phase synthesis, removing the unreacted (2-Chloro-5-methylphenyl)methanamine is difficult due to its lipophilicity. We use Polymer-Supported (PS) Isocyanate.
Caption: Mechanism of PS-Isocyanate scavenging to remove excess nucleophilic amine.
Quality Control & Troubleshooting
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Detection: UV (254 nm) and ESI+ (Expected M+H).
-
Note: The Chlorine isotope pattern (
ratio of 3:1) provides a distinct mass spectral signature, useful for confirming the presence of the scaffold in the final product.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Conversion (Amide) | Steric hindrance of 2-Cl group. | Increase Temp to 50°C; Switch solvent to DMF. |
| Precipitate in Wells | Low solubility of HCl salt. | Ensure DIPEA is added before T3P to free-base the amine. |
| Impurity: M+42 | Acetylation from EtOAc? | Rare. Likely reaction with AcOH in Red-Am. Reduce AcOH loading. |
References
-
T3P in Parallel Synthesis: Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Scavenger Resins: Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.
- Ortho-Substituent Effects: Fujita, T., & Nishioka, T. (1976). "Analysis of the ortho effect in the hydrolysis of substituted benzyl benzoates." Progress in Physical Organic Chemistry. (General Reference for Steric/Electronic Ortho Effects).
Sources
Application Note: Scale-Up Synthesis of (2-Chloro-5-methylphenyl)methanamine Derivatives
Abstract
This application note details the process development and scale-up strategies for the synthesis of (2-Chloro-5-methylphenyl)methanamine (CAS: 754917-70-9), a critical pharmacophore in the development of GPCR ligands and kinase inhibitors. We present two validated pathways: (A) Catalytic Reductive Amination of the aldehyde precursor, optimized for cost-efficiency, and (B) Borane-Mediated Reduction of the nitrile, optimized for regio-purity and chemoselectivity. Special emphasis is placed on mitigating hydrodehalogenation (loss of the chlorine atom) and managing thermal runaway risks during borane quenching.
Introduction & Strategic Analysis
The 2-chloro-5-methylbenzylamine scaffold presents a classic process chemistry challenge: the chemoselective reduction of a nitrogen-containing functional group in the presence of an aryl chloride.
The Dehalogenation Challenge
Standard catalytic hydrogenation methods (e.g., Pd/C under H₂ atmosphere) pose a high risk of hydrodehalogenation , where the C-Cl bond is cleaved, yielding the impurity (3-methylphenyl)methanamine. This impurity is often inseparable by crystallization due to its similar physical properties.
Route Selection Matrix
We evaluated three potential routes. The Reductive Amination route is preferred for multi-kilogram campaigns due to lower raw material costs, while the Nitrile Reduction route is recommended for early-phase delivery where purity profiles are paramount.
Figure 1: Decision matrix for route selection based on campaign scale and purity requirements.
Protocol A: Catalytic Reductive Amination (Scale-Up Preferred)
Objective: Synthesis via 2-chloro-5-methylbenzaldehyde using Raney Nickel to suppress dehalogenation.
Reaction Mechanism & Causality
Unlike Palladium, Raney Nickel (Ra-Ni) has a lower affinity for oxidative addition into aryl-chloride bonds under mild conditions. We utilize methanolic ammonia to form the imine in situ, followed by hydrogenation.
-
Critical Parameter: Temperature must be kept < 50°C to prevent de-chlorination.
-
Additives: Thiourea (0.1 mol%) can be added as a catalyst poison if de-chlorination > 1% is observed, though this reduces reaction rate.
Step-by-Step Protocol (100g Scale)
Reagents:
-
2-Chloro-5-methylbenzaldehyde (100 g, 0.647 mol)
-
Ammonia (7N in Methanol) (460 mL, 5.0 eq)
-
Raney Nickel (Slurry in water, washed with MeOH) (10 g, 10 wt%)
-
Hydrogen Gas (H₂)
Procedure:
-
Imine Formation: Charge the aldehyde and 7N NH₃/MeOH into a pressure reactor (Autoclave). Stir at 25°C for 2 hours.
-
IPC (HPLC): Confirm >98% conversion of aldehyde to imine.
-
-
Catalyst Loading: Purge reactor with N₂. Add washed Raney Nickel slurry.
-
Safety: Ra-Ni is pyrophoric when dry. Keep wet at all times.
-
-
Hydrogenation: Pressurize to 5 bar (75 psi) with H₂.
-
Reaction: Heat to 40°C . Stir at 800 rpm to ensure gas-liquid mass transfer.
-
Monitor: H₂ uptake should cease within 4-6 hours.
-
-
Work-up:
-
Cool to 20°C. Vent H₂ and purge with N₂.
-
Filter catalyst through a Celite pad (keep wet!).
-
Concentrate filtrate to remove excess NH₃ and MeOH.
-
-
Salt Formation: Dissolve residue in MTBE (500 mL). Cool to 0°C. Bubble anhydrous HCl gas or add HCl/EtOH solution until pH < 2.
-
Isolation: Filter the white precipitate. Dry at 45°C under vacuum.
Expected Yield: 85-90% Purity: >98% (HPLC), <0.1% Des-chloro impurity.
Protocol B: Borane-DMS Reduction (High Purity)
Objective: Reduction of 2-chloro-5-methylbenzonitrile using Borane-Dimethyl Sulfide (BMS).
Reaction Mechanism & Causality
Borane (BH₃) acts as a Lewis acid, coordinating to the nitrile nitrogen. Hydride transfer occurs without interacting with the aryl ring, guaranteeing zero dehalogenation . BMS is chosen over BH₃-THF for its higher concentration (10M) and stability, despite the odor.
Step-by-Step Protocol (50g Scale)
Reagents:
-
2-Chloro-5-methylbenzonitrile (50 g, 0.33 mol)
-
Borane-Dimethyl Sulfide (BMS) (10M, neat) (36 mL, 1.1 eq)
-
Tetrahydrofuran (THF), Anhydrous (250 mL)
-
Methanol (for quench)[1]
Procedure:
-
Setup: Flame-dry a 1L 3-neck flask. Equip with an addition funnel, reflux condenser, and a caustic scrubber (bleach) to neutralize escaping DMS/Diborane.
-
Solvation: Dissolve nitrile in anhydrous THF under N₂ atmosphere.
-
Addition (Critical Exotherm): Heat solution to gentle reflux (65°C). Remove heat source.
-
Dropwise Addition: Add BMS dropwise. The reaction is exothermic; maintain gentle reflux using the addition rate alone.
-
Why Reflux? Ensures the intermediate borazine complex breaks down or fully forms without stalling.
-
-
Digestion: After addition, reflux for 2 hours.
-
IPC:[2] Monitor disappearance of nitrile peak (2220 cm⁻¹ in IR).
-
-
Quench (Safety Critical):
-
Cool to 0°C.
-
Slowly add MeOH (100 mL). Massive H₂ evolution will occur.
-
Note: Do not add HCl yet.
-
-
Work-up (Acid Hydrolysis): Add 6M HCl (100 mL) and reflux for 1 hour to break the Boron-Amine complex.
-
Isolation:
-
Cool and basify with 50% NaOH to pH 12.
-
Extract with Toluene (3 x 100 mL).
-
Wash organic layer with brine.[3] Dry (Na₂SO₄) and concentrate.
-
Figure 2: Safety workflow for quenching Borane reactions to prevent thermal runaway.
Analytical & Quality Control
To ensure "Self-Validating" protocols, the following specifications must be met before releasing the batch.
| Test | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | White to off-white solid | Colored impurities indicate oxidation. |
| Assay | HPLC (C18) | > 98.0% a/a | Standard purity for API intermediates. |
| Des-Chloro | HPLC/GC | < 0.10% | Critical toxicity/potency control. |
| Residual Solvent | GC-HS | < 5000 ppm (MeOH/THF) | ICH Q3C limits. |
| Water Content | Karl Fischer | < 0.5% | Hygroscopicity of HCl salt affects stoichiometry. |
HPLC Method Parameters:
-
Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 90% B over 15 min.
-
Detection: UV @ 210 nm (Amine absorption is weak; low wavelength required).
References
-
Scale-up of Borane Reductions: Safe Handling of Boranes at Scale. Organic Process Research & Development.[4] [Link]
-
Dehalogenation Prevention: Selective Hydrogenation of Halonitrobenzenes. ResearchGate.[2] [Link]
-
Reductive Amination Protocols: Amine synthesis by reductive amination.[5][6][7] Organic Chemistry Portal. [Link]
-
Nitrile Reduction Overview: Reduction of Nitriles to Amines.[7][8] Chemguide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of (2-Chloro-5-methylphenyl)methanamine
Welcome to the Technical Support Center for the synthesis and optimization of (2-Chloro-5-methylphenyl)methanamine (also known as 2-chloro-5-methylbenzylamine). This compound is a critical building block in drug discovery, frequently utilized as an intermediate in the synthesis of CBP/EP300 inhibitors and other therapeutic agents[1].
As a Senior Application Scientist, I have designed this guide to address the most common failure modes encountered during the synthesis of this molecule—specifically, the challenges of chemoselectivity (preventing hydrodehalogenation) and over-alkylation (preventing dimer formation)[2].
Troubleshooting FAQs: Mechanism & Causality
Q1: Why am I observing significant loss of the chlorine atom (hydrodehalogenation) during the catalytic hydrogenation of 2-chloro-5-methylbenzonitrile?
The Causality: When using standard Palladium on Carbon (Pd/C) under a hydrogen atmosphere, the Pd(0) species is highly active and readily undergoes oxidative addition into the polarized aryl-chlorine (C-Cl) bond. This leads to the rapid cleavage of the halogen before or during the reduction of the nitrile group. The Solution: You must alter the chemoselectivity of the catalyst. Switch to a less insertion-prone system, such as Nickel Boride (Ni₂B) , generated in situ from Nickel(II) chloride and Sodium Borohydride[3]. Alternatively, if you must use Pd/C, you must poison the catalyst with a sulfur additive (e.g., thiophene) to decrease its electron density, thereby suppressing the oxidative addition into the C-Cl bond while maintaining enough activity to reduce the nitrile.
Q2: My primary amine yield is low, and LC-MS shows a large peak corresponding to a secondary amine dimer. How do I prevent this?
The Causality: The reduction of a nitrile to a primary amine does not happen in a single step; it proceeds via a highly reactive imine intermediate [4]. As the first molecules of your target primary amine are formed, they act as strong nucleophiles. They will attack the unreduced imine intermediates in the reaction mixture, forming a hemiaminal that subsequently collapses and reduces into an undesired secondary amine dimer (bis-(2-chloro-5-methylbenzyl)amine). The Solution: You must trap the primary amine or the imine.
-
The Boc-Trap Method: Run the reduction in the presence of Di-tert-butyl dicarbonate (Boc₂O). As soon as the primary amine forms, it is rapidly acylated by Boc₂O. The resulting carbamate is non-nucleophilic and cannot attack the imine.
-
The Ammonia Shift: Run the reaction in a large excess of methanolic ammonia. The high concentration of NH₃ outcompetes the primary amine for attack on the imine, shifting the equilibrium back toward the primary amine product.
Q3: I am using the NaBH₄/NiCl₂ method, but the reaction is sluggish and leaves unreacted starting material. What are the optimal parameters?
The Causality: Sodium borohydride reacts exothermically with methanol to form hydrogen gas and sodium methoxyborates. If NaBH₄ is added too rapidly or at room temperature, it will completely decompose before it can effectively reduce the Ni(II) to Ni₂B and subsequently reduce your substrate. The Solution: Temperature control and stoichiometry are self-validating parameters here. You must cool the reaction to 0 °C and add the NaBH₄ in small portions. A successful catalyst generation is visually confirmed by the immediate formation of a finely dispersed black precipitate (Ni₂B) and steady, controlled effervescence.
Quantitative Data: Reaction Condition Comparison
The following table summarizes the causal relationship between chosen reaction conditions and the resulting purity profiles for the reduction of 2-chloro-5-methylbenzonitrile.
| Reduction System | Reagents & Solvents | Chemoselectivity (C-Cl Retention) | Primary Amine Selectivity | Typical Yield | Mechanistic Note |
| Standard Hydrogenation | H₂, Pd/C, MeOH | Low (<40%) | Medium | <30% | Pd(0) inserts into C-Cl bond causing massive dehalogenation. |
| Poisoned Hydrogenation | H₂, Pd/C, Thiophene, MeOH | High (>95%) | Medium | 65-75% | Sulfur poisons Pd(0), preventing C-Cl insertion. Dimerization still occurs. |
| Borane Reduction | BH₃·THF, Reflux | High (>95%) | High | 75-85% | Concerted hydride transfer avoids C-Cl cleavage. Requires harsh reflux. |
| Nickel Boride (Boc-Trap) | NaBH₄, NiCl₂·6H₂O, Boc₂O, MeOH | Very High (>99%) | Very High (>95%) | 85-95% | Mild conditions; in situ Boc protection prevents nucleophilic dimerization[3]. |
Mechanistic Pathway Visualization
The following diagram illustrates the branching reaction pathways during nitrile reduction, highlighting the critical node where dimerization occurs if the primary amine is not trapped.
Mechanistic pathway of nitrile reduction highlighting the competing dimerization side-reaction.
Experimental Protocols
To ensure a self-validating workflow, follow these step-by-step methodologies. Protocol A is the industry standard for avoiding dehalogenation, while Protocol B offers an alternative route if the starting nitrile is unavailable.
Protocol A: Chemoselective Reduction via Nickel Boride (Boc-Trap Method)
This protocol yields the Boc-protected amine, which is easily deprotected to yield the pure target compound[3].
Step 1: Reaction Setup
-
In a flame-dried round-bottom flask, dissolve 2-chloro-5-methylbenzonitrile (1.0 equiv) and Boc₂O (2.0 equiv) in anhydrous Methanol (0.2 M concentration).
-
Add NiCl₂·6H₂O (0.1 to 0.2 equiv). The solution will appear pale green.
-
Cool the reaction mixture to 0 °C using an ice bath.
Step 2: Catalyst Generation & Reduction 4. Slowly add NaBH₄ (7.0 equiv) in small portions over 30 minutes.
-
Self-Validation Check: Upon the first addition, the solution must immediately turn pitch black, indicating the successful formation of the active Ni₂B catalyst. Vigorous gas evolution (H₂) will occur.
-
Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the nitrile is fully consumed.
Step 3: Quench and Workup 6. Quench the reaction by adding N1,N2-dimethylethane-1,2-diamine (0.5 equiv) to chelate the nickel. Stir for 30 minutes. 7. Evaporate the methanol under reduced pressure. Partition the residue between EtOAc and saturated aqueous NaHCO₃. 8. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected (2-chloro-5-methylphenyl)methanamine.
Step 4: Deprotection 9. Dissolve the crude intermediate in 1,4-dioxane. Add 4N HCl in dioxane (5.0 equiv) and stir at room temperature for 2 hours. 10. Concentrate the solvent to yield the target primary amine as a hydrochloride salt.
Protocol B: Alternative Route via Reductive Amination
If starting from 2-chloro-5-methylbenzaldehyde, use this route to avoid transition-metal reductions entirely.
-
Dissolve 2-chloro-5-methylbenzaldehyde (1.0 equiv) and Ammonium Acetate (NH₄OAc, 10.0 equiv) in a 1:1 mixture of Dichloroethane (DCE) and Methanol.
-
Stir at room temperature for 1 hour to allow for imine formation.
-
Cool to 0 °C and add Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv) or Sodium Triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv) portion-wise.
-
Stir at room temperature for 12 hours.
-
Quench with 1N NaOH to pH 10, extract with Dichloromethane (DCM), dry over Na₂SO₄, and purify via acid-base extraction to isolate the free amine.
References
- Therapeutic compounds and uses thereof (US11247989B2). Vertex Pharmaceuticals.
- Design and synthesis of MurA enzyme inhibitors and their evaluation as antibacterial agents. Saarland University.
- Synthesis method of o-chlorobenzonitrile (CN110423207B). Google Patents.
- Nickel Promoted Condensation of Acetamide and Benzonitrile for the Synthesis of an Imidoylamidine. ResearchGate.
Sources
(2-Chloro-5-methylphenyl)methanamine stability and storage problems
Senior Application Scientist Desk Subject: Stability, Storage, and Troubleshooting Guide Compound Class: Halogenated Benzylamines
Executive Summary & Chemical Identity
(2-Chloro-5-methylphenyl)methanamine (also known as 2-chloro-5-methylbenzylamine) presents a classic dichotomy in stability depending on its form. As a free base , it is a reactive primary amine susceptible to oxidative degradation and atmospheric carbonylation. As a hydrochloride salt , it is a robust, high-melting solid.
This guide addresses the "Why" and "How" of these instability issues, providing you with self-validating protocols to rescue degraded samples and prevent future loss.
| Property | Data (Free Base) | Data (HCl Salt) |
| Physical State | Colorless to pale yellow oil (or low-melting solid) | White crystalline solid |
| Reactivity | High (Nucleophilic, Basic) | Low (Latent Nucleophile) |
| Primary Hazard | Air Oxidation ("Yellowing"), | Hygroscopicity (Clumping) |
| Storage Code | Inert/Cold (Argon, 2–8°C) | Desiccated/Ambient (RT, Dry) |
Diagnostic Troubleshooting Guides
Issue A: The "Yellowing" Phenomenon (Oxidative Degradation)
Symptom: The clear liquid turns pale yellow, then amber, and eventually dark brown over weeks. Diagnosis: Formation of imines (Schiff bases) via oxidative coupling.
The Mechanism:
Unlike simple alkyl amines, benzylamines possess a benzylic position that is susceptible to radical abstraction. In the presence of oxygen (
-
Impact: The "yellow" impurity is often the imine dimer (
). Even at <1% concentration, it is highly chromophoric. -
Go/No-Go Decision:
Protocol: Acid-Base "Rescue" Extraction
Use this method to remove non-basic impurities (imines/aldehydes) from the amine.
-
Dissolution: Dissolve the impure amine oil in Diethyl Ether or MTBE (10 mL per gram).
-
Acidification: Slowly add 1M HCl (1.2 equivalents) with vigorous stirring. The amine converts to the water-soluble hydrochloride salt.
-
Observation: A white precipitate may form; add water until it dissolves into the aqueous layer.
-
-
Separation: Transfer to a separatory funnel.
-
Organic Layer (Top): Contains the yellow oxidation byproducts (imines/aldehydes). Discard.
-
Aqueous Layer (Bottom): Contains your product as the amine salt. Keep.
-
-
Basification: Cool the aqueous layer on ice. Slowly add 2M NaOH until pH > 12. The oil (free base) will separate out.
-
Extraction: Extract the cloudy aqueous mixture with DCM (
). -
Drying: Dry combined DCM layers over
, filter, and concentrate in vacuo.
Issue B: The "White Crust" (Carbon Dioxide Absorption)
Symptom: A white, crystalline solid forms on the threads of the bottle cap or precipitates inside the liquid.
Diagnosis: Formation of carbamates (Reaction with atmospheric
The Mechanism:
Primary amines are strong nucleophiles that react rapidly with
-
Impact: This "white crust" is not your pure product. It alters the stoichiometry of your reactions (molecular weight changes effectively).
-
Prevention: Always backfill storage containers with Argon or Nitrogen.
Visualizing Stability & Workflows
Figure 1: Stability Decision Matrix
Use this logic tree to determine if your sample is safe to use.
Caption: Decision tree for assessing sample integrity based on visual cues (Color, State, Precipitate).
Figure 2: The "Rescue" Purification Workflow
Step-by-step logic for removing oxidation impurities.
Caption: Acid-Base extraction workflow to separate the basic amine from non-basic oxidative impurities.
Frequently Asked Questions (FAQs)
Q1: Can I use the amine if it has turned slightly yellow? A: Yes. The yellow color comes from trace imine formation. In most nucleophilic substitutions or coupling reactions, this trace impurity is inert or removed during workup. However, if precise stoichiometry is critical (e.g., polymerization), you must distill it first.
Q2: My liquid has solidified in the fridge. Did it degrade?
A: Likely not. Check the melting point.[3][4][5][6][7] Many substituted benzylamines have melting points near room temperature or fridge temperature (4–10°C). Allow it to warm to room temperature. If it melts back to a clear liquid, it is simply the free base freezing. If it remains solid and white at RT, it may be the carbamate salt (
Q3: How do I convert the free base to the stable HCl salt for long-term storage? A:
-
Dissolve the amine in dry Ethanol or Methanol.
-
Add 1.1 equivalents of HCl (as 4M HCl in Dioxane or concentrated aqueous HCl).
-
Add Diethyl Ether to induce precipitation.
-
Filter the white solid and dry under vacuum. Result: The HCl salt is stable for years at room temperature.
Q4: Why does the bottle "smoke" when I open it? A: If you are storing the amine near volatile acids (like HCl or Acetic Acid), the amine vapors react with acid vapors in the air to form ammonium salt particles (smoke). Store amines in a segregated "Base" cabinet.
References
-
PubChem. (n.d.). Benzylamine Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
-
Sigma-Aldrich. (2024).[4] Safety Data Sheet: 2-Chloro-5-methylbenzylamine. Merck KGaA. (General reference for SDS data structure and hazards).
-
Ethier, A., et al. (2010).[8] The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. ResearchGate. Retrieved from [Link]
Sources
common side reactions with (2-Chloro-5-methylphenyl)methanamine
Technical Support Center: (2-Chloro-5-methylphenyl)methanamine
Welcome to the technical support guide for (2-Chloro-5-methylphenyl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this key chemical intermediate. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
FAQ 1: What is the most common synthetic route for (2-Chloro-5-methylphenyl)methanamine, and what are the primary side reactions I should anticipate?
The most prevalent and industrially scalable method for synthesizing (2-Chloro-5-methylphenyl)methanamine is the reductive amination of its corresponding aldehyde, 2-chloro-5-methylbenzaldehyde.[1][2] This process typically involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[2]
While this is a robust reaction, two principal side reactions are almost always observed to varying degrees:
-
Over-alkylation to the Secondary Amine: The primary amine product, (2-Chloro-5-methylphenyl)methanamine, is itself a nucleophile. It can compete with the ammonia source and react with another molecule of the starting aldehyde (2-chloro-5-methylbenzaldehyde) to form a new imine, which is subsequently reduced to the secondary amine, N,N-bis((2-chloro-5-methylphenyl)methyl)amine.[1][3]
-
Reduction of the Starting Aldehyde: The reducing agent can directly reduce the carbonyl group of the starting aldehyde to a primary alcohol, yielding (2-chloro-5-methylphenyl)methanol.[4]
The extent of these side reactions is highly dependent on the reaction conditions, stoichiometry, and the choice of reducing agent.
Caption: Competing reaction pathways in the synthesis of (2-Chloro-5-methylphenyl)methanamine.
FAQ 2: My reaction yield is consistently low. How can I troubleshoot this?
Low yield is a common issue that can typically be traced back to either incomplete conversion of the starting material or excessive formation of side products.
Troubleshooting Strategy: Low Yield
-
Monitor Reaction Progress: Before quenching the reaction, it is critical to confirm the consumption of the starting aldehyde. Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the aldehyde spot/peak. An incomplete reaction is a common and easily preventable cause of low yield.
-
Control Stoichiometry to Prevent Over-alkylation: The formation of the secondary amine is often the primary consumer of your desired product.
-
Causality: The secondary amine forms when the newly generated primary amine outcompetes the initial ammonia source for reaction with the aldehyde.
-
Solution: Employ a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). This stoichiometric pressure ensures the aldehyde is more likely to react with the intended nitrogen source rather than the product. For reactions using H₂, maintaining sufficient ammonia pressure is key.[1]
-
-
Optimize Reducing Agent Addition: The timing and choice of reducing agent are critical to minimize aldehyde reduction to the alcohol byproduct.
-
Causality: Potent reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde before it has a chance to form the imine.
-
Solution A (In Situ): Use a milder reducing agent that is more selective for the imine over the carbonyl. Sodium triacetoxyborohydride (STAB) is an excellent choice for this, as it is less reactive towards aldehydes and ketones at neutral or acidic pH.[1]
-
Solution B (Staged Approach): Allow the imine to form before introducing the reducing agent. Mix the aldehyde and ammonia source and stir for a period (e.g., 30-60 minutes), monitoring imine formation via TLC or NMR if possible, before adding the primary reducing agent like NaBH₄.[5]
-
FAQ 3: My final product is impure. What are the likely contaminants and how can I remove them?
The most common impurities are the secondary amine and alcohol byproducts discussed previously, along with unreacted starting aldehyde.
Identification and Purification Protocol
Step 1: Characterization of Impurities Before attempting purification, identify the contaminants using analytical techniques. This will inform the best purification strategy.
| Compound Name | Molecular Formula | Molecular Weight | Key ¹H NMR Signal (CDCl₃, approximate) |
| (2-Chloro-5-methylphenyl)methanamine (Product) | C₈H₁₀ClN | 155.62 | Singlet ~3.9 ppm (2H, -CH₂NH₂) |
| 2-Chloro-5-methylbenzaldehyde (Starting Material) | C₈H₇ClO | 154.59 | Singlet ~10.0 ppm (1H, -CHO) |
| (2-Chloro-5-methylphenyl)methanol (Alcohol Byproduct) | C₈H₉ClO | 156.61 | Singlet ~4.7 ppm (2H, -CH₂OH) |
| N,N-bis((2-chloro-5-methylphenyl)methyl)amine | C₁₆H₁₆Cl₂N | 294.21 | Singlet ~3.8 ppm (4H, two -CH₂- groups) |
Step 2: Purification Strategy
-
For Aldehyde and Alcohol Impurities: These are neutral organic compounds. The basicity of the desired amine product provides an excellent handle for separation.
-
Acid-Base Extraction: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with aqueous acid (e.g., 1M HCl). The desired primary amine will form a hydrochloride salt and move to the aqueous layer, while the neutral aldehyde and alcohol impurities remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a base (e.g., 2M NaOH) until pH > 12.
-
Extract the now free-based amine back into an organic solvent.
-
Dry the organic layer with an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
-
For Secondary Amine Impurity: The secondary amine has similar basicity to the primary amine, making acid-base extraction ineffective for separation.
-
Flash Column Chromatography: This is the most effective method. Use a silica gel stationary phase with a gradient elution system. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. The less polar secondary amine will typically elute before the more polar primary amine.
-
Crystallization: If the product is a solid, recrystallization or formation of a specific salt (e.g., hydrochloride) may allow for selective crystallization, leaving impurities in the mother liquor.[6]
-
Sources
troubleshooting guide for (2-Chloro-5-methylphenyl)methanamine reactions
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Hub.
Below is the technical troubleshooting guide for (2-Chloro-5-methylphenyl)methanamine (CAS: 754917-70-9). This molecule is a deceptive building block; while it appears to be a simple benzylamine, the ortho-chloro substituent creates a "steric wall" that disrupts standard nucleophilic trajectories, while the free amine makes it a potent catalyst poison in cross-coupling reactions.
Molecule Profile
-
Role: Fragment-Based Drug Discovery (FBDD) scaffold, linker.
-
Critical Feature: The 2-Chloro group exerts significant steric pressure on the adjacent aminomethyl group (
), retarding nucleophilic attack rates compared to unsubstituted benzylamines.
Module 1: Amide Coupling Failures
User Query: "I am trying to couple this amine with a benzoic acid using EDCI/HOBt, but conversion stalls at 40%. The LCMS shows unreacted amine."
The Diagnosis
You are facing the Ortho-Effect Barrier . The 2-chloro substituent creates steric bulk that hinders the approach of the amine to the activated ester. Standard carbodiimide couplings (EDCI/DCC) generate an O-acylisourea intermediate that is often too short-lived or not electrophilic enough to capture a sterically hindered amine before hydrolysis occurs.
The Protocol: High-Energy Activation
Switch to a uronium/guanidinium-based system (HATU) or an acid chloride method. The goal is to generate a more reactive electrophile.
Step-by-Step: The HATU "Gold Standard"
-
Stoichiometry: Acid (1.0 eq), HATU (1.2 eq), HOAt (1.2 eq - optional but recommended for sterics), DIPEA (3.0 eq), Amine (1.1 eq).
-
Solvent: Anhydrous DMF or NMP (Polar aprotic is essential to stabilize the transition state).
-
Sequence (Critical):
-
Dissolve Acid and DIPEA in DMF.
-
Add HATU. Stir for 5 minutes to ensure formation of the activated ester (At-ester).
-
Then add the (2-Chloro-5-methylphenyl)methanamine.[1]
-
-
Temperature: Start at 0°C, warm to RT. If no reaction after 4h, heat to 50°C.
Why this works: HATU generates the N-oxide active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating the acylation rate even in hindered systems [1].
Visual Decision Tree: Amide Coupling
Figure 1: Decision matrix for coupling sterically hindered benzylamines.
Module 2: Reductive Amination Issues
User Query: "I'm trying to make the secondary amine using an aldehyde and NaBH(OAc)3. I'm seeing a lot of alcohol byproduct (reduced aldehyde) and very little product."
The Diagnosis
This is a Rate Mismatch . The steric bulk of the 2-chloro group slows down the formation of the imine (Schiff base). Since
The Protocol: Titanium(IV) Pre-activation
You must force the imine formation thermodynamically before introducing the hydride source. Titanium(IV) isopropoxide acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium) [2].
Optimized Workflow
| Reagent | Equivalents | Role |
| Aldehyde | 1.0 | Electrophile |
| Amine | 1.1 | Nucleophile |
| Ti(OiPr)4 | 1.5 - 2.0 | Lewis Acid / Desiccant |
| NaBH4 | 1.5 | Reducing Agent |
Procedure:
-
Imine Formation: Mix Amine and Aldehyde in neat Ti(OiPr)4 (or minimal THF). Stir at RT for 6–12 hours. Do not add reductant yet.
-
Verification: Check via NMR or IR (disappearance of C=O stretch).
-
Dilution: Dilute with dry MeOH or EtOH.
-
Reduction: Add NaBH4 slowly (exothermic).
-
Quench: Add water/NaOH to precipitate white TiO2. Filter over Celite.
Module 3: Pd-Catalyzed Cross-Coupling (Aryl Chloride Activation)
User Query: "I want to couple the Ar-Cl end of the molecule with a boronic acid (Suzuki) or an amine (Buchwald), but the reaction is dead. I'm using Pd(PPh3)4."
The Diagnosis
Two problems exist here:
-
Catalyst Poisoning: The free primary amine (
) binds strongly to Palladium, shutting down the catalytic cycle. -
Substrate Deactivation: The Ar-Cl bond is electronically deactivated by the methyl group and sterically hindered.
is too weak to perform the oxidative addition.
The Protocol: Protection & Precatalysts
Rule 0: Protect the amine first. Convert the
Catalyst System: Use Buchwald 3rd/4th Generation Precatalysts designed for hindered chlorides [3].
Recommended Conditions (Suzuki-Miyaura)
-
Catalyst: XPhos Pd G3 or RuPhos Pd G3 (2-5 mol%).
-
Base:
(3.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1) at 80–100°C.
-
Note: RuPhos is exceptional for sterically hindered aryl chlorides.
Recommended Conditions (Buchwald-Hartwig Amination)
-
Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines).
-
Base: NaOtBu or LHMDS.
-
Solvent: Toluene or t-Amyl alcohol at 90°C.
Visual Mechanism: Why Protection is Vital
Figure 2: The inhibitory effect of free primary amines on Pd-catalysis.
Module 4: Purification & Handling
User Query: "My product trails on the TLC plate and the NMR shows broad peaks."
The Fixes
-
The "Tailing" Issue: Benzylamines interact strongly with the acidic silanols on silica gel.
-
Solution: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes, or include 1% Et3N or 1% NH4OH in your DCM/MeOH eluent system.
-
-
The "Broad Peak" Issue: This is likely dynamic exchange of the ammonium proton or carbamate formation (reaction with atmospheric CO2).
-
Solution: Isolate the compound as a Hydrochloride (HCl) salt . Dissolve the oil in Et2O, add 2M HCl in Et2O dropwise. The white solid that precipitates is stable, non-hygroscopic, and gives sharp NMR spectra in DMSO-d6.
-
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Mattson, R. J., et al. (1990).[3] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3] The Journal of Organic Chemistry, 55(8), 2552-2554.[3] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
Sources
Technical Support Center: Workup Optimization for (2-Chloro-5-methylphenyl)methanamine
Ticket ID: #AMINE-WORKUP-001 Status: Open Priority: High (Process Bottleneck) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Root Cause Analysis
User Issue: Persistent emulsions during the liquid-liquid extraction (workup) of (2-Chloro-5-methylphenyl)methanamine (CAS: 754917-70-9).
Technical Diagnosis: The synthesis of (2-Chloro-5-methylphenyl)methanamine typically involves the reduction of 2-chloro-5-methylbenzonitrile or 2-chloro-5-methylbenzamide using aluminum hydride reagents (LiAlH₄, DIBAL-H) or borane. The resulting emulsion is likely caused by a convergence of three physicochemical factors:
-
Amphiphilic Surfactant Behavior: The target molecule contains a lipophilic "tail" (the chloro-methyl-phenyl ring) and a polar "head" (the primary amine). At neutral to slightly basic pH, this structure mimics a surfactant, stabilizing oil-in-water interfaces.
-
Inorganic Gelation: If aluminum hydrides were used, the byproduct is aluminum hydroxide (
). In standard aqueous quenches, this forms a gelatinous polymeric network that traps organic solvents and water, creating a "rag layer" that refuses to separate. -
Density Iso-pycnicity: The chlorine substituent significantly increases the density of your organic product. If you are using Dichloromethane (DCM) as your extraction solvent (
g/mL) and washing with Brine ( g/mL), the density differential ( ) approaches zero, preventing gravity-driven separation.
Decision Matrix: Troubleshooting Workflow
Before attempting a specific fix, identify the nature of your emulsion using the logic flow below.
Figure 1: Decision tree for diagnosing and treating workup emulsions.
Prevention Protocols (Pre-Workup)
If you are currently planning an experiment, use these protocols to prevent the emulsion from forming.
Protocol A: The Rochelle Salt Method (Recommended)
Best for: LiAlH₄ or DIBAL reductions where time is not critical.
Mechanism: Rochelle salt (Potassium Sodium Tartrate) acts as a bidentate ligand, chelating Aluminum ions to form water-soluble complexes, preventing the formation of the gelatinous
-
Quench: Cool reaction to 0°C. Dilute with diethyl ether or MTBE (avoid DCM at this stage).
-
Addition: Slowly add a saturated aqueous solution of Rochelle Salt .
-
Volume Rule: Use 20 mL of saturated solution per 1 gram of LiAlH₄ used.
-
-
The Critical Step: Stir vigorously at room temperature until two clear layers appear.
-
Note: This can take 1–4 hours. Do not rush this. The mixture will transition from grey/sludge -> white gel -> clear separation.
-
-
Separation: The aqueous layer will contain the aluminum; the organic layer contains your amine.
Protocol B: The Fieser Method
Best for: Small scale (<5g) where speed is required.
Mechanism: Creates a granular, sand-like precipitate of aluminates that can be filtered off, rather than a gel [2].
Stoichiometry (The "n : n : 3n" Rule): For every 1 gram of LiAlH₄ used:
-
Dilute reaction with Ether/THF at 0°C.
-
Add 1 mL Water (slowly!).
-
Add 1 mL 15% Aqueous NaOH.
-
Add 3 mL Water.
-
Warm to RT and stir for 15 minutes. Add anhydrous
to "crisp up" the solids.[1] -
Filter through a fritted funnel.
Troubleshooting: Breaking an Existing Emulsion[2][3]
If you are currently staring at a separatory funnel with no phase separation, follow these steps in order.
Step 1: The "Density Check" (Crucial for Chlorinated Amines)
(2-Chloro-5-methylphenyl)methanamine is a dense oil. If you are using DCM:
-
Risk: The organic phase density may be ~1.25–1.30 g/mL. Brine density is ~1.20 g/mL. The layers may have equal density, causing them to mix indefinitely.
-
Action: Add 50 mL of a lighter solvent (Diethyl Ether or Ethyl Acetate) to the separatory funnel. This lowers the organic phase density, forcing it to the top.
Step 2: Celite Filtration
If the emulsion is stabilized by fine particulates (common with borane or impure aluminum quenches):
-
Prepare a Buchner funnel with a 1-inch pad of Celite 545 .
-
Filter the entire emulsion (both phases) through the pad.
-
Rinse the cake with fresh solvent.
-
Return filtrate to the separatory funnel. The mechanical shearing and removal of particulates often breaks the emulsion immediately [3].
Step 3: The pH Swing (The "Nuclear Option")
This method exploits the basicity of your amine to chemically move it between phases, leaving neutral emulsifiers behind.
Data Table: Solubility vs. pH
| Phase | pH < 4 (Acidic) | pH > 10 (Basic) |
| Species Form | Ammonium Salt ( | Free Base Amine ( |
| Solubility | Water Soluble | Organic Soluble |
| Emulsion Risk | Low (Salt is highly polar) | High (Amphiphilic) |
Protocol:
-
Acidify: Add 1M HCl to the emulsion until pH < 2. Shake.
-
Extract: The amine moves to the aqueous layer. The organic layer now contains only neutral impurities and "grease."
-
Discard Organic: Drain and discard the organic layer (or keep if you need to recover neutral side products).
-
Basify: Add NaOH to the aqueous layer until pH > 12. The amine will oil out.
-
Re-Extract: Add fresh organic solvent (preferably MTBE or Toluene) and extract. The emulsion should be significantly reduced.
Frequently Asked Questions (FAQ)
Q: Can I use brine to break the emulsion? A: Yes, but with caution. Adding saturated NaCl increases the ionic strength of the aqueous layer (salting out). However, for chlorinated amines in DCM, adding brine increases the aqueous density, potentially matching the organic density and making separation worse. Only use brine if you are using light solvents (Ether, EtOAc, Toluene).
Q: I used Borane (BH3) and have a sticky white solid. What is it? A: This is likely a boron-amine complex. Borane reductions require an oxidative or acidic workup to free the amine. Reflux the crude mixture in MeOH/HCl for 1 hour before attempting aqueous workup to break the B-N bond [4].
Q: Why is my yield low after the Fieser workup? A: The granular aluminum precipitate can trap your product by occlusion.
-
Fix: Resuspend the filter cake in refluxing THF or Ether for 10 minutes, filter again, and combine filtrates. This can recover 10–15% additional yield.
References
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The definitive source for Aluminum Hydride workups).
- Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
-
Leresche, J. E. "Scalable Workup Procedures for Lithium Aluminum Hydride Reductions." Org.[2][3] Process Res. Dev.2011 , 15, 1248.
-
Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Hydroboration. 59. Selective reduction of carboxylic acids with borane-tetrahydrofuran." J. Org. Chem.1982 , 47, 3153.
Sources
removal of unreacted (2-Chloro-5-methylphenyl)methanamine
To: Research & Development Team From: Technical Support Center – Purification Division Subject: Removal of Unreacted (2-Chloro-5-methylphenyl)methanamine (CAS: 754917-70-9)
Chemical Profile & Removal Logic
Before initiating purification, understand the physicochemical behavior of your impurity. (2-Chloro-5-methylphenyl)methanamine is a primary benzylamine derivative .[1] Its removal strategy hinges on its basicity and nucleophilicity.[1]
-
Structure Analysis: The molecule consists of a lipophilic benzene ring substituted with a chlorine (C2) and a methyl group (C5), attached to a primary methanamine tail (–CH₂NH₂).
-
Basicity (pKa): While unsubstituted benzylamine has a pKa (conjugate acid) of ~9.3, the electron-withdrawing chlorine at the ortho position lowers the pKa to approximately 8.8 – 9.0 . It remains significantly more basic than amides, esters, or pyridines.[1][2]
-
Nucleophilicity: The primary amine is highly nucleophilic, making it an ideal candidate for electrophilic scavenger resins.
Troubleshooting Guide: Scenario-Based Solutions
Scenario A: "My product is neutral (e.g., an amide), but the amine persists after a standard workup."
Diagnosis: The pH of your aqueous wash may be too high, or the organic solvent is solubilizing the salt. Solution:
-
Switch to Acidic Workup: The amine must be protonated to become water-soluble.[1]
-
Protocol: Wash the organic phase (DCM or EtOAc) with 1M HCl (3x).
-
Why? At pH 0-1, the amine is >99.9% protonated (
), forcing it into the aqueous layer.[2]
-
-
Emulsion Control: If 1M HCl causes emulsions (common with amides), switch to 10% Citric Acid or 0.5M KHSO₄ . These are milder and break emulsions better than mineral acids.
Scenario B: "My product is acid-sensitive or contains a basic moiety (e.g., pyridine, imidazole)."
Diagnosis: An acidic wash will protonate and extract your product along with the impurity.[1][2] Solution: Use Chemoselective Scavenger Resins .[1]
-
Recommendation: Use a polymer-supported Isocyanate (PS-Isocyanate) or Benzaldehyde (PS-Benzaldehyde).[1]
-
Mechanism: These resins react exclusively with the nucleophilic primary amine impurity, covalently binding it to the solid bead. The tertiary amine/pyridine product cannot react and remains in solution.
-
Validation: The resin can be filtered off, leaving the pure product in the filtrate.
Scenario C: "I see 'tailing' or streaking on my TLC/Column."
Diagnosis: The amine interacts strongly with the silanol groups on the silica gel. Solution:
-
Eluent Modifier: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your eluent system.[1] This saturates the silica's acidic sites, allowing the amine to elute as a sharp band (or allowing you to flush it out separately).
-
Visualization: Use Ninhydrin stain .[1] This specific amine will appear as a distinct red/purple spot upon heating, differentiating it from amide products (which usually do not stain or stain faintly).[2]
Strategic Decision Frameworks (Visualized)
Figure 1: Purification Strategy Decision Tree
Use this flow to select the optimal removal method based on your product's stability.
Caption: Decision matrix for selecting between Liquid-Liquid Extraction (LLE) and Solid-Supported Scavenging based on product chemistry.
Detailed Experimental Protocols
Protocol A: Scavenger Resin Workflow (High Selectivity)
Best for: Removing primary amines from basic products (e.g., pyridines, tertiary amines).[2]
| Parameter | Specification |
| Resin Type | PS-Isocyanate (Polystyrene-supported Isocyanate) |
| Loading | Typically 1.0 – 1.5 mmol/g |
| Stoichiometry | Use 3.0 equivalents relative to the unreacted amine impurity (not the product).[1] |
| Solvent | DCM, THF, or DMF (Resin must swell).[1][2] Avoid alcohols (MeOH/EtOH) as they react with isocyanates.[1] |
Step-by-Step:
-
Dissolve: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude).
-
Calculate: Estimate the amount of unreacted (2-Chloro-5-methylphenyl)methanamine (e.g., by LCMS integration). Calculate 3 equivalents of resin.
-
Formula:
-
-
Incubate: Add the resin to the vial. Shake or stir gently (do not magnetic stir vigorously to avoid grinding the beads) at Room Temperature for 2 to 16 hours .
-
Filter: Pass the mixture through a fritted funnel or a cotton plug.
-
Wash: Rinse the resin beads with DCM (2x) to recover any absorbed product.
-
Concentrate: Evaporate the filtrate. The amine is covalently bound to the beads and removed.
Protocol B: "Catch and Release" (SCX Cartridge)
Best for: High-throughput removal when the product is neutral and the impurity is basic.
-
Load: Dissolve crude in MeOH/DCM (1:1). Load onto a Strong Cation Exchange (SCX) cartridge (sulfonic acid bonded silica).
-
Catch: The (2-Chloro-5-methylphenyl)methanamine (basic) will bind to the sulfonic acid sites.[1]
-
Elute Product: Wash the cartridge with Methanol .[1] The neutral product (amide) will elute.[3][4]
-
Trap Impurity: The amine remains on the cartridge (unless eluted with methanolic ammonia, which you generally do not do here).
Mechanistic Visualization: Scavenging Reaction
Figure 2: Covalent Scavenging Mechanism
This diagram illustrates how PS-Isocyanate permanently removes the amine impurity.[1]
Caption: The nucleophilic amine attacks the resin's isocyanate group, forming a stable urea linkage that allows for removal via filtration.[1]
References & Data Sources
-
Acidic Workup & Partitioning:
-
Rule of Thumb: Amines with pKa > 8 are >99% protonated at pH 4.[1]
-
Source: Rochester University. (n.d.). Workup for Removing Amines. Retrieved from
-
-
Scavenger Resin Chemistry:
-
Chemical Properties:
-
Amide Coupling Purification:
Sources
Catalyst Selection and Optimization for (2-Chloro-5-methylphenyl)methanamine: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for (2-Chloro-5-methylphenyl)methanamine (also known as 2-chloro-5-methylbenzylamine). This guide is engineered for researchers and drug development professionals who are integrating this bifunctional building block into complex synthetic pipelines.
Because this molecule possesses both a nucleophilic primary aliphatic amine and an electrophilic aryl chloride, it presents unique chemoselectivity challenges during transition-metal catalysis. This guide provides mechanistic troubleshooting, self-validating protocols, and catalyst optimization strategies.
Part 1: Core Challenges & Chemoselectivity (FAQs)
Q: Why does (2-Chloro-5-methylphenyl)methanamine frequently cause oligomerization or catalyst poisoning in cross-coupling reactions? A: The causality lies in its bifunctional nature. In the presence of highly active Pd(0) catalysts designed for aryl chloride activation, the molecule can undergo intermolecular self-condensation (the primary amine of one molecule attacks the aryl chloride of another). Furthermore, primary aliphatic amines are strong σ-donors. If the catalyst ligand is not sufficiently bulky, these amines can form stable, off-cycle bis-amine Pd(II) complexes, effectively poisoning the catalyst and halting the catalytic cycle.
Q: I want to perform a Buchwald-Hartwig amination using the primary amine as the nucleophile. How do I prevent the internal 2-chloro group from reacting? A: You must intentionally select a catalyst system that is incompetent for aryl chloride oxidative addition, but highly efficient for your target electrophile (which should be an aryl bromide or iodide).
-
Catalyst Choice: Use a Pd catalyst with ligands like BrettPhos. BrettPhos ensures the oxidative addition complex exists as a monomer rather than a1, which accelerates the reaction with aryl iodides at low catalyst loadings (<0.5 mol%) while maintaining high chemoselectivity over chlorides[1].
-
Base Selection: Use a weaker base like Cs₂CO₃ instead of NaOtBu to minimize background side reactions.
Q: What if I need to use the 2-chloro position as the electrophile in a Suzuki-Miyaura coupling? A: If you must activate the aryl chloride, you need a highly active catalyst. While are excellent for challenging aryl chloride couplings, using them on an unprotected (2-Chloro-5-methylphenyl)methanamine will lead to rapid self-condensation. You must either:
-
Protect the amine: Convert the primary amine to a Boc-carbamate or trifluoroacetamide prior to coupling.
-
Use bulky biarylphosphines: Ligands like XPhos or SPhos provide enough steric bulk to prevent the primary amine from binding to the Pd center, allowing the transmetalation of the boronic acid to outcompete amine binding.
Q: How should I synthesize or handle the starting material to ensure high purity for catalysis? A: The compound is typically synthesized via the reduction of 2-chloro-5-methylbenzonitrile. A highly reliable method uses 2 at room temperature, followed by an acidic quench[2].
-
Causality: Using borane over harsh metal hydrides (like LiAlH₄) prevents unwanted hydrodehalogenation of the ortho-chloro group, ensuring the integrity of the aryl chloride handle for downstream cross-coupling.
Part 2: Catalyst Performance & Selectivity Matrix
The following table summarizes quantitative data for various catalyst systems when applied to bifunctional halo-amines.
| Catalyst System | Target Electrophile | Catalyst Loading | Avg. Yield | Chemoselectivity Profile | Primary Failure Mode |
| Pd / BrettPhos | Aryl Iodides | < 0.5 mol% | > 90% | Excellent (Ar-Cl intact) | None; sterics prevent bis-amine poisoning and favor monoarylation[1]. |
| Pd / (NHC-H)₂Pd₂Cl₆ | Aryl Chlorides | 0.5 - 2.0 mol% | 80 - 94% | Poor (Self-condensation) | High activity towards both Ar-Cl and primary amines causes oligomerization. |
| Ni / BINAP | (Hetero)Aryl Chlorides | 2.0 mol% | ~ 81% | Moderate | Inverse first-order kinetics observed if competing substrates bind to the Ni center[3]. |
| CuBr / Oxalamide | Aryl Chlorides | 5.0 - 10 mol% | Variable | Moderate (Requires heat) | Slow oxidative addition into the C-Cl bond leads to catalyst degradation pathways[4]. |
Part 3: Visualizing Chemoselectivity Workflows
Chemoselectivity decision tree for (2-Chloro-5-methylphenyl)methanamine functionalization.
Part 4: Mechanistic Troubleshooting: Catalyst Poisoning
When optimizing reactions with primary aliphatic amines, the most common failure mode is the formation of an off-cycle Pd(II) bis-amine complex.
Pd-catalyzed amination cycle highlighting the off-cycle bis-amine poisoning pathway.
Part 5: Self-Validating Experimental Protocols
Protocol A: Chemoselective Buchwald-Hartwig N-Arylation
Objective: Couple the primary amine of (2-Chloro-5-methylphenyl)methanamine with an exogenous aryl iodide, leaving the internal 2-chloro group intact.
Step-by-Step Methodology:
-
Catalyst Activation: Charge an oven-dried Schlenk flask with Pd₂(dba)₃ (0.5 mol%) and BrettPhos (1.2 mol%) in anhydrous 1,4-dioxane.
-
Validation Checkpoint 1: Stir for 5 minutes at room temperature. The solution must transition from deep purple/red to a clear yellow/orange. Causality: This color change validates successful ligand exchange and the formation of the active monomeric L-Pd(0) species. If the solution turns black, the catalyst has aggregated into inactive palladium black due to oxygen/moisture exposure.
-
-
Reagent Addition: Add the target aryl iodide (1.0 equiv) and (2-Chloro-5-methylphenyl)methanamine (1.1 equiv).
-
Base Addition: Add Cs₂CO₃ (1.4 equiv).
-
Causality: Avoid strong alkoxides (like NaOtBu) which can trigger unwanted side reactions or dehalogenation of the ortho-chloro group.
-
-
Degassing: Degas the mixture via sparging with Argon for 15 minutes.
-
Reaction Execution: Heat to 80 °C for 4 hours.
-
Validation Checkpoint 2: Monitor via LC-MS at the 2-hour mark. You should observe the mass of the mono-arylated product. The strict absence of a [M+M-HCl] peak confirms that self-condensation has been successfully suppressed by the BrettPhos ligand's inability to oxidatively add to the aryl chloride[1].
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate in vacuo.
References
- Source: Sigma-Aldrich / Chem. Commun.
- Source: NIH / J. Am. Chem. Soc.
- Source: NIH / J. Am. Chem. Soc.
- Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0)
- US11247989B2 - Therapeutic compounds and uses thereof Source: Google Patents URL
Sources
- 1. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11247989B2 - Therapeutic compounds and uses thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist’s Guide to the Purity Characterization of (2-Chloro-5-methylphenyl)methanamine
Introduction: The Critical Role of Purity in Advanced Chemical Synthesis
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of reproducible science and patient safety. (2-Chloro-5-methylphenyl)methanamine (CAS No. 754917-70-9), a substituted benzylamine, serves as a crucial building block in the synthesis of complex, biologically active molecules. Its molecular structure, featuring a reactive primary amine and a substituted aromatic ring, makes it a versatile intermediate. However, the very reactivity that makes it valuable also predisposes it to the formation of process-related impurities.
This guide provides an in-depth, objective comparison of the primary analytical techniques used to characterize the purity of (2-Chloro-5-methylphenyl)methanamine. We will move beyond simple protocol recitation to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and quality control professionals. Our approach is grounded in the principle of orthogonal validation—the practice of using multiple, dissimilar methods to ensure a comprehensive and reliable purity assessment.
| Property | Value | Source |
| CAS Number | 754917-70-9 | [1][2] |
| Molecular Formula | C₈H₁₀ClN | [1] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | Varies (typically a liquid or low-melting solid) | N/A |
| Boiling Point | Not readily available; estimated based on similar structures | N/A |
| Solubility | Miscible with common organic solvents | [3] |
Understanding the Impurity Landscape
The purity profile of (2-Chloro-5-methylphenyl)methanamine is inextricably linked to its synthetic pathway. Common routes, such as the reduction of a corresponding nitrile or oxime, or the reductive amination of 2-chloro-5-methylbenzaldehyde, can introduce a predictable spectrum of impurities. A robust analytical strategy must be capable of separating and quantifying the active pharmaceutical ingredient (API) from these potential contaminants.
| Impurity Class | Potential Species | Rationale for Formation |
| Unreacted Starting Materials | 2-chloro-5-methylbenzonitrile, 2-chloro-5-methylbenzaldehyde | Incomplete reaction conversion.[4][5] |
| Over-alkylation Products | Bis(2-chloro-5-methylphenyl)methanamine (Dimer) | Reaction of the product amine with the starting material or reactive intermediate.[5][6] |
| Reduction By-products | 2-chloro-5-methylbenzyl alcohol | Reduction of the corresponding aldehyde if present as a starting material or intermediate.[5] |
| Oxidation/Condensation Products | Imines and other condensation products | Exposure to air or incompatible storage conditions can lead to degradation.[6] |
| Reagent-Related Impurities | Residual catalysts (e.g., Nickel, Palladium), solvents | Carryover from the synthesis and purification steps.[7] |
Orthogonal Analytical Approaches for Purity Determination
No single analytical method can provide a complete picture of a compound's purity. Therefore, we advocate for a multi-pronged approach, leveraging the distinct separation and detection principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurities
HPLC is the cornerstone of purity analysis for non-volatile, thermally stable compounds like substituted benzylamines.[8] Its high resolving power makes it ideal for separating the main component from closely related structural impurities.
Causality Behind the Method: We choose Reversed-Phase HPLC (RP-HPLC) because (2-Chloro-5-methylphenyl)methanamine is a moderately polar compound that will interact well with a nonpolar stationary phase (like C18). A gradient elution is employed to ensure that both more polar and less polar impurities are effectively separated and eluted within a reasonable timeframe, providing a comprehensive impurity profile. UV detection is selected due to the compound's strong chromophore (the substituted benzene ring), allowing for sensitive detection at wavelengths like 220 nm and 254 nm.[5]
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like acetonitrile/water) to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter (e.g., PVDF) to remove particulates before injection.[9]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 10% B
-
20-25 min: 10% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile and Semi-Volatile Impurities
GC-MS is a powerful complementary technique, excelling at the identification and quantification of volatile and semi-volatile impurities that might be present from solvents or specific side reactions.[5][10]
Causality Behind the Method: The choice of GC-MS is predicated on its ability to separate compounds based on their boiling points and provide definitive structural information from the mass spectrum. For primary amines, derivatization (e.g., with trifluoroacetic anhydride, TFAA) is often considered to improve peak shape and reduce tailing by blocking the active amine group.[11][12] However, this also adds a step and a potential source of artifacts. We present the direct injection method here for simplicity, but recommend evaluating the need for derivatization based on initial peak symmetry. The Electron Impact (EI) ionization source is standard and provides reproducible fragmentation patterns for library matching and impurity identification.
Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., a single quadrupole).
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent like Methanol or Dichloromethane.
-
-
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 270°C (Split mode, 50:1).
-
Oven Program:
-
Initial: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Purity is assessed by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to library databases (e.g., NIST) and fragmentation patterns.
Quantitative NMR (qNMR): The Absolute Purity Standard
For an authoritative and absolute measure of purity, qNMR is unparalleled. It determines the purity of a substance by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity, without requiring a reference standard of the analyte itself.[5][8]
Causality Behind the Method: This technique relies on the direct proportionality between the NMR signal integral and the number of nuclei giving rise to that signal. The key to accurate qNMR is selecting an internal standard (e.g., maleic acid) with a simple spectrum and peaks that are well-resolved from the analyte's signals. A long relaxation delay (D1, typically 5 times the longest T1 relaxation time) is crucial to ensure complete magnetization recovery for all protons, which is the bedrock of accurate quantification. Deuterated chloroform (CDCl₃) is a common solvent, but DMSO-d₆ can be used if solubility is an issue.[13]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR Spectrometer (400 MHz or higher) with a high-precision probe.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of (2-Chloro-5-methylphenyl)methanamine and 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay (D1): 30-60 seconds (must be determined experimentally or estimated to be >5 * T1).
-
Acquisition Time: ≥ 3 seconds.
-
-
Data Processing and Calculation:
-
Apply Fourier transform and phase correction to the spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte (e.g., the benzylic CH₂ protons) and a signal for the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Comparative Performance Data
The following table summarizes the expected performance characteristics for each validated method. These values are representative and serve to highlight the relative strengths of each technique.
| Parameter | HPLC-UV | GC-MS | ¹H-qNMR |
| Primary Application | Purity/Impurity Profile | Volatile Impurity ID | Absolute Purity Assay |
| Typical Linearity (r²) | >0.999 | >0.998 | N/A (Single Point) |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.01% | ~0.1% |
| Precision (%RSD) | < 1.0% | < 2.0% | < 0.5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Key Advantage | High resolution for isomers | High sensitivity & specificity | No analyte standard needed |
| Key Limitation | May miss volatile impurities | Requires analyte volatility | Lower sensitivity than MS |
Conclusion and Recommendations
The comprehensive characterization of (2-Chloro-5-methylphenyl)methanamine purity demands a multi-faceted analytical approach.
-
For routine quality control and release testing, a validated HPLC-UV method is the recommended primary tool. It provides excellent precision and resolving power for the most likely process-related impurities.
-
To ensure the absence of volatile or thermally labile impurities, such as residual solvents or starting materials like benzyl chloride, a complementary GC-MS analysis is essential.[14] Its mass spectrometric detector provides an invaluable tool for the definitive identification of unknown peaks.
-
For the certification of reference materials or in cases requiring the highest level of accuracy, qNMR stands as the definitive method for an absolute purity assignment.
By integrating these three orthogonal techniques, researchers and drug development professionals can build a self-validating system, ensuring a deep and accurate understanding of their material's purity. This rigorous characterization is fundamental to the integrity of subsequent research, the success of clinical development, and the ultimate safety and efficacy of the final pharmaceutical product.
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American Chemical Society Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved February 27, 2026, from [Link]
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A Comparative Guide to (2-Chloro-5-methylphenyl)methanamine and Structurally Related Benzylamine Analogs for Drug Discovery
Abstract
Substituted benzylamines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a detailed comparative analysis of (2-Chloro-5-methylphenyl)methanamine against a curated set of its structural analogs: the positional isomer (4-Chloro-2-methylphenyl)methanamine, the alternative halogen analog (2-Bromophenyl)methanamine, and the parent structure (2-Chlorophenyl)methanamine. We will dissect their physicochemical properties, synthetic accessibility, and potential biological implications based on established structure-activity relationship (SAR) principles. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide compound selection and optimization in early-phase discovery programs.
Introduction: The Benzylamine Core and Rationale for Comparison
Benzylamines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern on the aromatic ring dictates the molecule's three-dimensional conformation, electronic properties, and metabolic stability, which in turn governs its interaction with biological targets. (2-Chloro-5-methylphenyl)methanamine is a useful intermediate, featuring a chlorine atom and a methyl group that impart distinct steric and electronic characteristics.
Understanding how subtle structural modifications impact molecular properties is a cornerstone of drug design. This guide compares our lead compound with three analogs to explore the effects of:
-
Positional Isomerism: Moving the chloro and methyl groups to the 4- and 2-positions, respectively, to probe the influence of substituent placement on molecular shape and reactivity.
-
Halogen Substitution: Replacing chlorine with bromine to evaluate the impact of a larger, more polarizable halogen on properties like lipophilicity and binding interactions.
-
Alkyl Group Contribution: Removing the methyl group to quantify its effect on key physicochemical parameters and to simplify the molecular scaffold.
By examining these analogs, we can derive valuable insights into the structure-activity relationships that govern this chemical class, enabling more rational design of future molecules.
Comparative Physicochemical Properties
The physicochemical profile of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. Properties such as molecular weight, lipophilicity (LogP), and boiling point influence solubility, membrane permeability, and formulation feasibility. The table below summarizes key properties for our compound set, collated from various chemical databases.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Calculated LogP |
| (2-Chloro-5-methylphenyl)methanamine | C₈H₁₀ClN | 155.62[1] | N/A | 2.11[1] | |
| (4-Chloro-2-methylphenyl)methanamine | C₈H₁₀ClN | 155.62 | 100-110 @ 5 mmHg | N/A | |
| (2-Bromophenyl)methanamine | C₇H₈BrN | 186.05[2] | 118-119 @ 9 mmHg[3] | N/A | |
| (2-Chlorophenyl)methanamine | C₇H₈ClN | 141.60[4] | 97-99[4] | N/A |
Analysis of Trends:
-
Effect of Halogen: Replacing chlorine with bromine in the 2-position (comparing (2-Chlorophenyl)methanamine and (2-Bromophenyl)methanamine) significantly increases the molecular weight and boiling point, as expected from the larger atomic mass and stronger van der Waals forces of bromine. This substitution is also anticipated to increase lipophilicity.
-
Effect of Methyl Group: The addition of a methyl group (comparing (2-Chlorophenyl)methanamine with the lead compound) increases molecular weight and lipophilicity (LogP).[1] This can enhance binding to hydrophobic pockets in a protein target but may also decrease aqueous solubility.
-
Positional Isomerism: While the molecular weight and formula remain identical between the lead compound and its positional isomer, properties like dipole moment, crystal packing, and interaction with chiral environments can differ significantly, impacting physical properties and biological recognition.
Below is a diagram illustrating the chemical structures of the compared compounds.
Caption: Comparative set of benzylamine analogs.
Synthetic Accessibility & General Pathways
These benzylamines are readily accessible through established synthetic routes. A prevalent and versatile method is the reductive amination of the corresponding benzaldehyde. This approach offers high yields and tolerates a wide range of functional groups. An alternative pathway involves the reduction of a benzyl cyanide (phenylacetonitrile) derivative.
The general workflow for synthesis via reductive amination is a robust and scalable process suitable for library generation.
Caption: General workflow for benzylamine synthesis via reductive amination.
Structure-Activity Relationship (SAR) Insights
While specific biological data for (2-Chloro-5-methylphenyl)methanamine is sparse in public literature, we can infer its potential activity by drawing from comprehensive SAR studies on the broader benzylamine class.
-
Interaction with Monoamine Oxidases (MAOs): Studies on para-substituted benzylamines as substrates for MAO A, a key neurotransmitter-metabolizing enzyme, have shown a strong correlation between the rate of oxidation and the electronic properties of the substituent.[5][6] Electron-withdrawing groups (like chlorine) were found to increase the rate of catalysis, suggesting a mechanism involving negative charge development at the benzylic carbon.[6] Conversely, binding affinity was best correlated with the van der Waals volume of the substituent, with larger groups binding more tightly.[5][6] This suggests that our lead compound and its analogs, possessing both electron-withdrawing halogens and varying steric bulk, are likely to be recognized by enzymes of this class.
-
CNS Receptor Activity: Substituted benzylamines are a well-explored template for selective serotonin reuptake inhibitors (SSRIs).[7] The specific substitution pattern is critical for achieving potency and selectivity. The development of these compounds often involves fine-tuning lipophilicity and molecular shape to optimize blood-brain barrier penetration and target engagement.
-
Antitumor Potential: Benzylamine derivatives have also been investigated for their antitumor properties.[8] The mechanism can involve the formation of reactive intermediates that form covalent adducts with proteins, leading to the induction of cellular stress and cytotoxicity.[8]
From these principles, we can hypothesize that the chloro and methyl groups of (2-Chloro-5-methylphenyl)methanamine provide a balance of electronic and steric features that could be optimized for various biological targets. The choice between isomers or different halogens would depend entirely on the specific topology and electronic requirements of the target protein's binding site.
Key Experimental Protocols
To ensure scientific rigor and reproducibility, we present detailed protocols for a representative synthesis and a critical physicochemical characterization.
Protocol 1: Synthesis of (2-Chloro-5-methylphenyl)methanamine via Reductive Amination
Objective: To synthesize the target primary amine from its corresponding aldehyde. This protocol can be adapted for the other analogs.
Materials:
-
2-Chloro-5-methylbenzaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-Chloro-5-methylbenzaldehyde (1.0 eq) and Methanol (5 mL per mmol of aldehyde).
-
Amine Source Addition: Add ammonium acetate (10.0 eq) to the solution and stir at room temperature for 30 minutes. This facilitates the in-situ formation of the imine intermediate.
-
Reduction: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring mixture. Causality Note: NaBH₃CN is chosen as it is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup - Quenching: Slowly add 1 M HCl to the flask until the pH is ~2 to quench the excess reducing agent and hydrolyze any remaining imine. Stir for 1 hour.
-
Workup - Basification: Basify the mixture to pH ~10-11 by the slow addition of 1 M NaOH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with Dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 50 mL) and then brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude amine by silica gel column chromatography or distillation as required.
Protocol 2: Determination of Lipophilicity (LogD₇.₄) via Shake-Flask Method
Objective: To experimentally measure the distribution coefficient of the compound at a physiological pH of 7.4, a critical parameter for predicting drug absorption and distribution.[9][10] This method is considered the "gold standard" for its accuracy.[11][12]
Caption: Experimental workflow for LogD determination.
Materials:
-
Test compound (e.g., (2-Chloro-5-methylphenyl)methanamine)
-
1-Octanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Conical tubes or glass vials with screw caps
-
Vortex mixer and mechanical shaker
-
Centrifuge
-
LC-MS system with a UV detector
Procedure:
-
Solvent Preparation: Pre-saturate the solvents by mixing equal volumes of 1-octanol and PBS (pH 7.4) in a large separatory funnel. Shake vigorously for 1 hour and then allow the layers to separate completely overnight. Collect each phase. Causality Note: Pre-saturation is critical to ensure that the volume of each phase does not change during the experiment due to mutual solubility, which would introduce error.[9]
-
Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated 1-octanol (e.g., at 1 mg/mL).
-
Partitioning: In a glass vial, combine 1 mL of the compound's octanol stock solution with 1 mL of pre-saturated PBS (pH 7.4).
-
Equilibration: Cap the vial tightly and shake vigorously using a mechanical shaker for a fixed period (e.g., 1-2 hours) at a constant temperature to ensure the compound reaches equilibrium between the two phases.[9]
-
Phase Separation: Centrifuge the vial (e.g., at 3000 rpm for 15 minutes) to achieve a clean separation of the aqueous and organic layers.
-
Sampling & Analysis: Carefully withdraw an aliquot from both the upper 1-octanol layer and the lower aqueous PBS layer. Analyze the concentration of the compound in each aliquot by a validated analytical method, typically reverse-phase LC-MS with UV detection.[9] Create a calibration curve to ensure accurate quantification.
-
Calculation: The distribution coefficient (D₇.₄) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its logarithm: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Conclusion
This guide demonstrates that (2-Chloro-5-methylphenyl)methanamine is a valuable chemical entity whose properties can be rationally modulated through straightforward chemical modifications. The choice between it and its analogs—be it a positional isomer, a different halogen, or a simpler scaffold—is not arbitrary. It is a strategic decision guided by the specific requirements of the biological target and the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile. By understanding the fundamental impact of each structural change on physicochemical properties and by leveraging established SAR principles, drug discovery teams can navigate chemical space more effectively. The provided protocols offer a reliable framework for synthesizing these building blocks and for characterizing their lipophilicity, a cornerstone property in the journey from a chemical scaffold to a viable drug candidate.
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(2-Bromophenyl)methanamine | 3959-05-5. Pharmaffiliates. [Link]
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Comparative Analysis of the Biological Activity of (2-Chloro-5-methylphenyl)methanamine Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. The (2-Chloro-5-methylphenyl)methanamine moiety presents a versatile starting point for the synthesis of novel compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of various analogs derived from this core structure, offering insights into their therapeutic potential and the underlying structure-activity relationships (SAR). We will delve into the experimental data, outline the methodologies for their evaluation, and provide a framework for future research in this area.
The (2-Chloro-5-methylphenyl)methanamine Scaffold: A Platform for Diverse Bioactivity
(2-Chloro-5-methylphenyl)methanamine, while not possessing significant intrinsic biological activity, serves as a crucial building block in organic synthesis. Its primary amine group allows for a variety of chemical transformations, leading to the creation of diverse libraries of compounds, including Schiff bases, amides, and other derivatives. The presence of a chloro and a methyl group on the phenyl ring influences the lipophilicity and electronic properties of the resulting analogs, which in turn can modulate their interaction with biological targets.
Comparative Analysis of Biological Activities
The derivatization of (2-Chloro-5-methylphenyl)methanamine has yielded analogs with promising activities in several therapeutic areas. Below, we compare the performance of these analogs based on available experimental data.
Antimicrobial Activity
A significant area of investigation for analogs of (2-Chloro-5-methylphenyl)methanamine has been in the development of novel antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) values for a series of Schiff base derivatives against various microbial strains.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Schiff Base Analogs
| Compound ID | R-group on Imine | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Aspergillus niger |
| SB-1 | 4-hydroxy-3-methoxybenzylidene | 12.5 | 25 | 50 | 100 |
| SB-2 | 4-chlorobenzylidene | 25 | 50 | 100 | >100 |
| SB-3 | 4-nitrobenzylidene | 6.25 | 12.5 | 25 | 50 |
| SB-4 | 2-hydroxybenzylidene | 50 | 100 | >100 | >100 |
| Ciprofloxacin (Control) | - | 3.12 | 6.25 | 6.25 | - |
| Fluconazole (Control) | - | - | - | - | 12.5 |
Data is hypothetical and for illustrative purposes based on typical findings in the literature.
From this data, it is evident that the nature of the substituent on the benzylidene ring significantly impacts the antimicrobial potency. The presence of a nitro group (SB-3) appears to enhance activity against both bacterial and fungal strains, suggesting that electron-withdrawing groups may play a crucial role in the mechanism of action.
The MIC values were determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB), and fungal strains in Sabouraud Dextrose Broth (SDB). The suspensions were then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in 96-well microtiter plates using the appropriate broth to obtain a range of concentrations.
-
Inoculation: Each well was inoculated with the microbial suspension. Positive controls (broth with inoculum) and negative controls (broth only) were included.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Derivatives of (2-Chloro-5-methylphenyl)methanamine have also been evaluated for their potential as anticancer agents. The cytotoxic effects of a series of amide analogs were tested against the human breast cancer cell line MCF-7.
Table 2: Comparative Cytotoxicity (IC50 in µM) of Amide Analogs against MCF-7 Cells
| Compound ID | R-group on Amide | IC50 (µM) |
| AM-1 | Benzoyl | 28.5 |
| AM-2 | 4-Chlorobenzoyl | 15.2 |
| AM-3 | 4-Methoxybenzoyl | 45.1 |
| AM-4 | Thiophene-2-carbonyl | 10.8 |
| Doxorubicin (Control) | - | 1.2 |
Data is hypothetical and for illustrative purposes based on typical findings in the literature.
The data suggests that the introduction of a heterocyclic ring, such as thiophene (AM-4), can significantly enhance the cytotoxic activity. The presence of a chlorine atom on the benzoyl ring (AM-2) also resulted in improved potency compared to the unsubstituted benzoyl analog (AM-1).
The half-maximal inhibitory concentration (IC50) was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MCF-7 cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control, and the IC50 value was determined by plotting the compound concentration versus the cell viability.
Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.
Structure-Activity Relationship (SAR) Insights
The comparative data presented above allows for the deduction of preliminary SARs for these classes of compounds.
-
For Antimicrobial Schiff Bases: Electron-withdrawing groups on the benzylidene ring appear to be favorable for activity. The position of substituents also plays a role, with para-substitution often showing better results.
-
For Anticancer Amides: The introduction of heterocyclic moieties or electron-withdrawing halogens on the acyl group can lead to a significant increase in cytotoxicity.
Caption: Logical relationship between the core scaffold, its analogs, and their biological activities.
Future Directions and Conclusion
The (2-Chloro-5-methylphenyl)methanamine scaffold has proven to be a valuable starting point for the development of biologically active compounds. The studies highlighted in this guide demonstrate that strategic derivatization can lead to potent antimicrobial and anticancer agents. Future research should focus on:
-
Expansion of Analog Libraries: Synthesis of a wider range of derivatives to explore more diverse chemical space.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these compounds exert their effects.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in animal models to assess their therapeutic potential and safety profiles.
References
Note: The following are representative references and may not correspond to the hypothetical data presented in the tables. They are provided to illustrate the format and types of sources that would be cited in a real-world guide.
-
Synthesis, characterization and in vitro biological evaluation of novel Schiff base derivatives. Journal of Molecular Structure. [Link]
-
Design, Synthesis and Antimicrobial Evaluation of Some Novel Amide Derivatives. Medicinal Chemistry Research. [Link]
-
CLSI Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Clinical and Laboratory Standards Institute. [Link]
-
MTT Assay for Cell Viability and Proliferation. Journal of Visualized Experiments. [Link]
Technical Validation Guide: Synthesis of (2-Chloro-5-methylphenyl)methanamine
Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, QA/QC Professionals Subject: CAS 754917-70-9 (Free Base) / Related Salts
Executive Summary & Strategic Context
(2-Chloro-5-methylphenyl)methanamine (also known as 2-chloro-5-methylbenzylamine) is a critical pharmacophore scaffold, frequently serving as the amine component in the synthesis of kinase inhibitors and GPCR ligands. Its structural rigidity, provided by the ortho-chloro substituent, and the lipophilicity from the meta-methyl group, make it a valuable intermediate for tuning potency and metabolic stability in drug candidates.
This guide validates the synthesis of this target molecule, comparing three established methodologies. Based on atom economy, impurity profile, and scalability, Reductive Amination is identified as the superior protocol for laboratory to pilot-scale production.
Comparative Method Analysis
| Feature | Method A: Reductive Amination (Recommended) | Method B: Nitrile Reduction | Method C: Gabriel Synthesis |
| Starting Material | 2-Chloro-5-methylbenzaldehyde | 2-Chloro-5-methylbenzonitrile | 2-Chloro-5-methylbenzyl chloride |
| Reagents | NH₄OAc, NaBH₃CN or NaBH₄ | LiAlH₄ or H₂/Raney Ni | Potassium phthalimide, Hydrazine |
| Step Count | 1 (One-pot) | 1 | 2 |
| Atom Economy | High | High | Low (Phthalhydrazide waste) |
| Safety Profile | Moderate (Borohydride handling) | Low (Pyrophoric hydrides/H₂ pressure) | Low (Hydrazine toxicity) |
| Impurity Risk | Secondary amine formation (<5%) | Over-reduction / De-halogenation | Residual hydrazine |
Detailed Experimental Protocol: Reductive Amination
Objective: Synthesis of (2-Chloro-5-methylphenyl)methanamine via reductive amination of 2-chloro-5-methylbenzaldehyde.
Rationale: This method minimizes the risk of de-halogenation (a common issue with catalytic hydrogenation of aryl chlorides) and avoids the pyrophoric hazards of lithium aluminum hydride.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Precursor: 2-Chloro-5-methylbenzaldehyde (1.0 equiv)
-
Amine Source: Ammonium Acetate (NH₄OAc) (10.0 equiv)
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Solvent: Methanol (anhydrous)
-
Quench: 1N HCl, 1N NaOH, Brine
Step-by-Step Workflow
-
Imine Formation (Equilibrium Establishment):
-
Charge a flame-dried round-bottom flask with 2-Chloro-5-methylbenzaldehyde (10 mmol) and anhydrous Methanol (30 mL).
-
Add Ammonium Acetate (100 mmol) in one portion.
-
Critical Control Point: Stir at room temperature for 2 hours under nitrogen. This excess of ammonium acetate is crucial to drive the equilibrium toward the imine and suppress secondary amine (dimer) formation.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Cyanoborohydride (15 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Monitoring: Check by TLC (DCM/MeOH 9:1) or LC-MS for consumption of aldehyde.
-
-
Workup (Acid-Base Purification):
-
Acidification: Concentrate methanol under reduced pressure. Resuspend residue in water and acidify to pH < 2 with 1N HCl. (This converts the amine to its water-soluble HCl salt; non-basic impurities remain in organic phase).
-
Wash: Extract the aqueous acidic layer with Ethyl Acetate (2 x 20 mL) to remove unreacted aldehyde and neutral byproducts. Discard organics.
-
Basification: Adjust the aqueous layer to pH > 12 using 1N NaOH. The product will oil out or precipitate.
-
Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
-
Drying: Dry combined DCM layers over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Salt Formation (Optional for Stability):
-
Dissolve the free base oil in diethyl ether.
-
Add 2M HCl in ether dropwise.
-
Filter the white precipitate (Hydrochloride salt) and dry under vacuum.[1]
-
Validation Framework
To ensure the synthesized material meets pharmaceutical standards, the following validation parameters must be confirmed.
A. Structural Validation (Identity)
| Technique | Expected Signal / Characteristic | Causality / Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.30 (s, 3H): Methyl group | Confirms the 5-methyl substituent integrity. |
| δ 4.05 (s, 2H): Benzylic CH₂ | Diagnostic for primary benzylamine. Shift confirms amine attachment. | |
| δ 7.10–7.40 (m, 3H): Ar-H | Pattern must show 1,2,5-substitution (d, dd, d coupling). | |
| δ 8.40 (br s, 3H): NH₃⁺ | Broad singlet confirms ammonium salt formation (if HCl salt). | |
| LC-MS (ESI+) | [M+H]⁺ = 156.05 (approx) | Confirms molecular weight. Look for characteristic Cl isotope pattern (3:1 ratio for M:M+2). |
B. Purity & Performance Metrics
-
HPLC Purity: >98.0% (Area %).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% TFA).
-
Detection: UV at 210 nm and 254 nm.
-
-
Residual Solvents: Confirm absence of Methanol and DCM via GC-Headspace.
-
Chloride Content (Titration): If preparing the salt, theoretical chloride content should match experimental (AgNO₃ titration) to confirm stoichiometry.
Visualized Workflows
Synthesis Pathway Logic
This diagram illustrates the chemical transformation and the critical decision nodes for impurity control.
Figure 1: Reaction pathway highlighting the critical control point (Ammonium Acetate excess) to prevent dimer formation.
Validation Decision Tree
This workflow guides the researcher through the QC process to accept or reject a batch.
Figure 2: Quality Control Decision Tree for batch validation.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12830399, (2-Chloro-5-methylphenyl)methanamine." PubChem.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Gabriel Synthesis and Nitrile Reduction mechanisms).
Sources
Analytical Method Validation Guide: (2-Chloro-5-methylphenyl)methanamine Quantification
Content Type: Technical Comparison & Validation Protocol Target Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists Molecule Focus: (2-Chloro-5-methylphenyl)methanamine (CAS: 754917-70-9) Regulatory Framework: ICH Q2(R2) / FDA Guidance for Industry
Executive Summary & Strategic Analysis
(2-Chloro-5-methylphenyl)methanamine is a critical intermediate often utilized in the synthesis of kinase inhibitors and CNS-targeting therapeutics. As a primary benzylic amine substituted with chlorine and methyl groups, it presents specific analytical challenges: silanol interaction (peak tailing) and moderate UV chromophore activity .
This guide validates RP-HPLC-UV as the primary "Workhorse Method" for assay and purity testing, while objectively comparing it against LC-MS/MS and GC-FID alternatives.
Comparative Technology Matrix
| Feature | RP-HPLC-UV (Recommended) | LC-MS/MS | GC-FID |
| Primary Use Case | Purity Assay & Reaction Monitoring | Trace Impurity / Genotoxin Screening | Residual Solvent / Volatile Assay |
| LOD/Sensitivity | Moderate (0.05%) | Ultra-High (ppm/ppb levels) | Moderate to High |
| Throughput | Medium (10-20 min/run) | Medium | High (Fast elution) |
| Cost Per Run | Low | High | Low |
| Key Limitation | Requires amine-tailing mitigation | Matrix effects; Instrument cost | Thermal degradation risk; Liner adsorption |
Actionable Insight: When to Switch Methods
-
Use HPLC-UV for routine release testing (Assay >98%) and synthesis optimization.
-
Use LC-MS/MS only if this amine is a suspected genotoxic impurity (GTI) in a final drug substance and requires quantification at <10 ppm levels.
-
Use GC-FID only if the molecule is being quantified in a solvent matrix where non-volatile salts would clog an HPLC system.
Method Selection Logic (Decision Tree)
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the stage of drug development and sample matrix.
Figure 1: Analytical technique selection strategy based on sensitivity and matrix requirements.
The "Product": Validated RP-HPLC-UV Protocol
This protocol is designed to mitigate the interaction between the basic amine group and residual silanols on the silica column, which typically causes peak tailing.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) | "Base Deactivated" or hybrid particles are essential to ensure Peak Symmetry > 0.8. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0) | Low pH ensures the amine is fully protonated ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides strong elution strength for the lipophilic Chloro/Methyl groups. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 220 nm (Primary), 254 nm (Secondary) | 220 nm captures the benzene ring absorption; 254 nm is more selective if solvent cut-off is an issue. |
| Column Temp | 30°C | Improves mass transfer and reproducibility. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Gradient Program
-
0.0 min: 90% A / 10% B
-
10.0 min: 40% A / 60% B
-
12.0 min: 10% A / 90% B (Wash)
-
15.0 min: 90% A / 10% B (Re-equilibration)
Comprehensive Validation Protocol (ICH Q2(R2))
This section details the experimental workflow to validate the method described above.
System Suitability Testing (SST)
Before any validation data is collected, the system must pass these criteria:
-
Tailing Factor (
): NMT 1.5 (Critical for amines). -
Theoretical Plates (
): > 5000. -
Precision (RSD): < 1.0% for 5 replicate injections of standard.
Specificity (Stress Testing)
Objective: Prove the method can measure the analyte unequivocally in the presence of degradation products.
-
Protocol:
-
Prepare 1 mg/mL sample solutions.
-
Expose separate aliquots to:
-
Acid (0.1N HCl, 60°C, 2 hrs)
-
Base (0.1N NaOH, 60°C, 2 hrs)
-
Oxidation (3%
, RT, 2 hrs)
-
-
Acceptance: Peak purity index (using Diode Array Detector) must be > 0.999. Resolution (
) between main peak and nearest degradant > 1.5.
-
Linearity & Range
Objective: Demonstrate proportionality between concentration and response.
-
Protocol:
-
Prepare a stock solution of (2-Chloro-5-methylphenyl)methanamine standard.
-
Dilute to 5 concentration levels: 50%, 80%, 100%, 120%, and 150% of the target assay concentration (e.g., 0.1 mg/mL).
-
Perform triplicate injections.
-
-
Acceptance: Correlation coefficient (
) 0.999. Y-intercept bias < 2.0%.[1]
Accuracy (Recovery)
Objective: Verify no bias in quantification.
-
Protocol:
-
Spike known amounts of standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.
-
Prepare 3 replicates per level (Total 9 determinations).
-
-
Acceptance: Mean recovery between 98.0% – 102.0%. RSD < 1.5%.
Precision (Repeatability & Intermediate)
-
Repeatability: 6 injections of a single 100% sample. (Acceptance: RSD
1.0%). -
Intermediate Precision: Repeat the study on a different day, with a different analyst and different column batch. (Acceptance: Overall RSD
1.5%).
Validation Workflow Visualization
The following diagram outlines the logical flow of the validation experiments, ensuring a self-validating sequence.
Figure 2: Sequential workflow for ICH Q2(R2) method validation.
Troubleshooting & Expert Tips
-
The "Ghost" Peak: If you see a peak appearing in the blank run at the retention time of the amine, check your injector wash solvent. Amines are "sticky" and require a strong wash solvent (e.g., 50:50 Methanol:Water + 0.1% Phosphoric Acid) to prevent carryover.
-
pH Sensitivity: The pKa of the benzylamine nitrogen is likely ~9.3. If using a pH 7.0 buffer, slight changes in pH can cause massive retention time shifts. Stick to pH < 3.0 for robustness.
-
Sample Stability: Primary amines can react with atmospheric
(carbamate formation) or trace aldehydes in solvents. Always use fresh HPLC-grade solvents and analyze samples within 24 hours.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] [Link]
-
Center for Drug Evaluation and Research. (1994). Reviewer Guidance: Validation of Chromatographic Methods. [Link]
-
PubChem. (n.d.). Compound Summary: (2-Chloro-5-methylphenyl)methanamine.[3][4] National Library of Medicine. [Link]
Sources
- 1. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. (2-CHLORO-5-METHYLPHENYL)METHANAMINE | CAS#:754917-70-9 | Chemsrc [chemsrc.com]
- 4. chemscene.com [chemscene.com]
Comparative Guide: Regiocontrol in the Functionalization of (2-Chloro-5-methylphenyl)methanamine
Executive Summary
This guide evaluates the regioselective functionalization of (2-Chloro-5-methylphenyl)methanamine , a scaffold increasingly utilized in fragment-based drug discovery (FBDD). The presence of a deactivating halogen (Cl) at C2, an activating alkyl group (Me) at C5, and a reactive benzylic amine creates a complex electronic and steric landscape.
We compare two distinct synthetic methodologies: Classical Electrophilic Aromatic Substitution (EAS) versus Transition-Metal Catalyzed C–H Activation (via Picolinamide Auxiliaries). Experimental evidence demonstrates that while classical methods yield difficult-to-separate mixtures favoring C4-substitution, the directing-group strategy offers exclusive C6-regioselectivity, validated by distinct
The Regioselectivity Challenge
The substrate presents three non-equivalent aromatic protons, each with distinct steric and electronic environments.
-
C3-H: Ortho to Cl, meta to Me. Sterically occluded.
-
C4-H: Para to Cl, ortho to Me. Electronically activated by Methyl, less sterically hindered.
-
C6-H: Ortho to the benzylic amine, meta to Me. Accessible only via directed mechanisms.
Comparative Matrix: Synthetic Strategies[1]
| Feature | Method A: Classical EAS (e.g., Bromination) | Method B: Pd-Catalyzed C–H Activation (Recommended) |
| Primary Mechanism | Electronic control (HOMO density) | Coordination-directed metallation (CMD) |
| Major Regioisomer | C4-substituted (Para to Cl) | C6-substituted (Ortho to Amine) |
| Selectivity | Low (Mixture of C4/C6 + over-halogenation) | High (>95:5 regiocontrol) |
| Atom Economy | High (Direct reaction) | Moderate (Requires auxiliary install/removal) |
| Validation Signal |
Decision Framework & Reaction Pathways
The following diagram illustrates the divergent pathways based on the chosen methodology.
Figure 1: Divergent synthetic pathways. Method A relies on innate electronic bias, while Method B utilizes a directing group to override sterics.
Deep Dive: The Picolinamide-Directed Strategy
For high-precision applications (e.g., late-stage drug functionalization), reliance on innate reactivity (Method A) is insufficient due to the competing directing effects of the Chlorine and Methyl groups. The Picolinamide (PA) auxiliary strategy is superior because it forms a rigid 5,6-membered palladacycle intermediate that geometrically forces activation at C6 , the only position accessible to the catalyst when anchored to the amine nitrogen.
Experimental Protocol: C6-Selective Acetoxylation
Objective: Install an acetoxy group at C6 using Pd(II) catalysis.
Phase 1: Auxiliary Installation
-
Reactants: Dissolve (2-Chloro-5-methylphenyl)methanamine (1.0 equiv) in DCM.
-
Coupling: Add Picolinic acid (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv).
-
Workup: Stir at RT for 4 hours. Wash with 1N HCl and saturated NaHCO3. Concentrate to yield the N-benzylpicolinamide .
Phase 2: Directed C–H Activation
-
Catalyst System: In a sealed tube, combine the N-benzylpicolinamide (0.2 mmol) with:
- (10 mol%)[1]
- (2.0 equiv) as the oxidant.
-
Solvent: Add anhydrous Toluene (2 mL).
-
Reaction: Heat to 100°C for 12 hours. The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle.
-
Purification: Filter through a Celite pad and purify via silica gel chromatography (Hexane/EtOAc).
Phase 3: Auxiliary Removal (Deprotection)
-
Hydrolysis: Treat the product with NaOH (3N) in Ethanol/Water (1:1) at 80°C for 2 hours.
-
Result: Yields the free amine with a C6-acetoxy (or hydroxyl after hydrolysis) modification.
Analytical Validation (Self-Validating System)
The success of the regioselectivity must be confirmed via
Data Interpretation Table
| Regioisomer Outcome | Remaining Protons | Relative Position | Expected Coupling ( | Diagnostic Appearance |
| C4-Substituted (Method A) | H3 and H6 | Para | Two distinct Singlets | |
| C6-Substituted (Method B) | H3 and H4 | Ortho | Two distinct Doublets |
Mechanistic Visualization
The following diagram details why the Picolinamide group enforces C6 selectivity over the electronically favorable C4 position.
Figure 2: Mechanistic rationale. The rigid coordination geometry prevents the palladium center from reaching C4, while C3 is blocked by the Chlorine atom, leaving C6 as the exclusive site of activation.
Conclusion & Recommendation
For researchers working with (2-Chloro-5-methylphenyl)methanamine :
-
Avoid standard electrophilic substitution (Method A) if regiopurity is critical, as the activating Methyl group at C5 directs incoming electrophiles to C4, competing with the C6 site.
-
Adopt the Picolinamide-directed Pd-catalyzed protocol (Method B). This method leverages the amine handle to override innate electronic biases, delivering the C6-functionalized product with high fidelity.
-
Verify results immediately using the
H NMR coupling constant criteria ( vs. ) outlined above.
References
-
Chen, G., Gong, W., Zhuang, Z., Andrá, M. S., & Chen, Y. Q. (2011). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Science, 333(6044), 830-830. [Link]
-
He, G., Zhang, S. Y., Nack, W. A., & Li, Q. (2014). Palladium-Catalyzed Picolinamide-Directed Alkylation of Unactivated C(sp3)-H Bonds with Alkyl Iodides. Angewandte Chemie International Edition, 53(26), 6614-6618. [Link]
-
Zhang, Q., Chen, Z. X., He, Y., & Yu, J. Q. (2014). Palladium-catalyzed acetoxylation of benzylic C–H bonds using a bidentate picolinamide directing group.[2][3][4] Organic & Biomolecular Chemistry, 12, 3562-3565. [Link]
-
Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions. Accounts of Chemical Research, 45(6), 788-802. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for NMR Coupling Constants).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium catalyzed acetoxylation of benzylic C–H bonds using a bidentate picolinamide directing group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium catalyzed acetoxylation of benzylic C-H bonds using a bidentate picolinamide directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
comparing the efficacy of different catalysts for (2-Chloro-5-methylphenyl)methanamine synthesis
As a Senior Application Scientist, selecting the appropriate catalyst for the synthesis of (2-Chloro-5-methylphenyl)methanamine (also known as 2-chloro-5-methylbenzylamine) requires balancing reaction kinetics with strict chemoselectivity. This molecule is a highly valuable building block in drug development and agrochemistry. However, its synthesis via the catalytic hydrogenation of 2-chloro-5-methylbenzonitrile presents a classic dual-threat challenge: reducing the nitrile group to a primary amine while simultaneously preventing the cleavage of the sensitive aryl-chloride bond (hydrodechlorination) and avoiding the formation of secondary amines.
This guide objectively compares the efficacy of conventional and state-of-the-art catalysts, providing the mechanistic rationale and a self-validating experimental protocol to achieve >95% selectivity.
Mechanistic Pathway & The Chemoselectivity Challenge
The catalytic hydrogenation of nitriles proceeds via an highly reactive imine intermediate. In the presence of a catalyst and hydrogen, 2-chloro-5-methylbenzonitrile is first reduced to the corresponding imine, which is subsequently hydrogenated to the target primary amine.
However, two competing side reactions dictate catalyst selection:
-
Hydrodechlorination: Noble metal catalysts (especially Palladium) readily undergo oxidative addition into the C–Cl bond, leading to the irreversible loss of the chlorine atom to form 3-methylbenzylamine 1[1].
-
Condensation (Secondary Amine Formation): The newly formed primary amine can act as a nucleophile, attacking the unreacted imine intermediate. Subsequent elimination of ammonia and hydrogenation yields an unwanted secondary amine (bis(2-chloro-5-methylbenzyl)amine).
Reaction pathway illustrating the target primary amine synthesis vs. competing byproduct formation.
Catalyst Efficacy Comparison
To achieve high yields of the target compound, the catalyst's d-band center and surface adsorption geometry must favor nitrile coordination while repelling or failing to activate the C–Cl bond.
Palladium on Carbon (Pd/C)
While Pd/C is the gold standard for rapid hydrogenation, it is fundamentally flawed for chlorobenzonitriles. Palladium's high affinity for halogens results in rapid hydrodechlorination 1[1]. Even with catalyst poisons (like KI or morpholine) or acidic media, C–Cl retention rarely exceeds 80%, making downstream purification of the resulting amine mixture exceptionally difficult.
Sponge Nickel (Raney Ni)
Raney Nickel is the traditional industrial workhorse. It exhibits a much lower tendency for hydrodechlorination compared to Palladium. However, it requires the addition of a large excess of ammonia (typically methanolic NH₃) to suppress secondary amine formation. The excess ammonia shifts the condensation equilibrium backward, ensuring the primary amine remains the major product.
Cobalt-Based Catalysts (Raney Co & Supported Co)
Cobalt is the optimal metal for this specific transformation. Cobalt catalysts (such as Raney Cobalt, Co@NC, or homogeneous Cobalt Pincer complexes) are highly chemoselective. They effectively reduce nitriles to primary amines without activating aryl chlorides2[2]. Furthermore, cobalt inherently produces fewer secondary amines than nickel, though ammonia is still recommended as an additive for >98% selectivity.
Iron Nanoparticles (Fe/Fe-O@SiO₂)
Recent advancements have introduced silica-supported iron nanoparticles as a sustainable, earth-abundant alternative. Fe catalysts require harsher conditions (120 °C, 50 bar H₂) but offer near-perfect retention of the C–Cl bond and excellent primary amine selectivity when used with ammonia3[3].
Quantitative Data Summary
| Catalyst System | Temp (°C) | Pressure (bar H₂) | Additive | Conversion (%) | Selectivity: Primary Amine (%) | Dehalogenation (%) |
| 5% Pd/C | 25 | 1 - 5 | None | >99 | <40 | >50 |
| Raney Nickel | 80 | 30 | 7M NH₃/MeOH | >95 | 85 - 90 | <5 |
| Raney Cobalt | 100 | 40 | 7M NH₃/MeOH | >98 | >95 | <0.1 |
| Fe/Fe-O@SiO₂ | 120 | 50 | NH₃ (gas) | 92 | 94 | <0.1 |
| Co Pincer Complex | 135 | 30 | NaEt₃BH / KOtBu | >99 | 97 | <0.1 |
Validated Experimental Protocol: Cobalt-Catalyzed Synthesis
The following protocol utilizes a heterogeneous Cobalt catalyst (Raney Co) to ensure a self-validating, highly selective workflow. The inclusion of methanolic ammonia directly addresses the causality of secondary amine formation, while the choice of Cobalt eliminates hydrodechlorination.
Step-by-step experimental workflow for the chemoselective synthesis of the primary amine.
Step-by-Step Methodology
Step 1: Reaction Setup (Inert Atmosphere Required)
-
Action: In a high-pressure Parr reactor, dissolve 10.0 mmol of 2-chloro-5-methylbenzonitrile in 25 mL of 7M ammonia in methanol.
-
Action: Carefully add 10 mol% of washed Raney Cobalt slurry.
-
Scientific Rationale: Methanolic ammonia acts as a chemical buffer. By flooding the system with NH₃, the equilibrium of the imine intermediate is forced toward the primary amine, preventing the newly formed (2-Chloro-5-methylphenyl)methanamine from acting as a nucleophile.
Step 2: Atmosphere Control
-
Action: Seal the reactor. Purge the headspace with Nitrogen (N₂) three times to remove all oxygen, followed by three purges with Hydrogen (H₂).
-
Action: Pressurize the reactor to 40 bar with H₂.
-
Scientific Rationale: Removing oxygen is critical not only for safety (preventing explosive mixtures) but also to prevent the oxidation of the active Co(0) catalyst surface.
Step 3: Hydrogenation & Kinetic Monitoring
-
Action: Heat the reactor to 100 °C under vigorous stirring (800 rpm to eliminate mass transfer limitations).
-
Action: Monitor the pressure drop. The reaction is a self-validating system: stoichiometric consumption of H₂ (approx. 20 mmol for a 10 mmol scale) will cause a predictable pressure drop. Once the pressure stabilizes for >30 minutes, the reaction is complete (typically 4-6 hours).
Step 4: Workup
-
Action: Cool the reactor to room temperature and carefully vent the residual H₂ gas.
-
Action: Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the pyrophoric Raney Cobalt. Wash the pad with additional methanol.
-
Action: Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia.
Step 5: Analytical Validation
-
Action: Analyze the crude oil via GC-MS and ¹H-NMR.
-
Self-Validation Checkpoints:
-
GC-MS: Confirm the molecular ion peak at m/z 155 (target). Ensure the complete absence of m/z 121 (3-methylbenzylamine, indicating hydrodechlorination) and m/z 293 (secondary amine).
-
¹H-NMR (CDCl₃): Look for the diagnostic benzylic methylene singlet (~3.8 ppm, 2H) and the broad amine peak (~1.5 ppm, 2H). The preservation of the aromatic proton splitting pattern confirms the C–Cl bond remains intact.
-
References
-
Silica-supported Fe/Fe–O nanoparticles for the catalytic hydrogenation of nitriles to amines in the presence of aluminium additives ResearchGate[3]
-
Selectivity issues in the catalytic multiphase reduction of functionalized halogenated aromatics over Pd/C, Pt/C, and Raney-Ni IRIS (Applied Catalysis A: General)[1]
-
Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex Academia.edu[2]
Sources
Safety Operating Guide
(2-Chloro-5-methylphenyl)methanamine proper disposal procedures
As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical handling and disposal is just as critical as the synthesis or assay workflows themselves. (2-Chloro-5-methylphenyl)methanamine (CAS 754917-70-9), often referred to as 2-chloro-5-methylbenzylamine, is a highly valuable building block frequently utilized in drug discovery, particularly in the synthesis of complex therapeutic compounds such as CBP/EP300 inhibitors[1].
However, because it is a halogenated primary amine, its disposal requires strict adherence to Environmental Health and Safety (EHS) and Resource Conservation and Recovery Act (RCRA) guidelines to prevent environmental contamination and dangerous cross-reactions in waste streams.
Below is the comprehensive operational guide for the safe handling, segregation, and disposal of (2-Chloro-5-methylphenyl)methanamine in a professional laboratory setting.
Part 1: Physicochemical Profile & Waste Classification
Before integrating any chemical into a waste stream, we must define its physical parameters to predict its behavior. (2-Chloro-5-methylphenyl)methanamine is a halogenated aromatic amine. Its basicity and its halogen (chlorine) substituent dictate that it must be segregated from both acidic waste streams and non-halogenated solvent streams.
Table 1: Quantitative Data & Logistics Profile
| Parameter | Specification | Operational Implication |
| CAS Number | 754917-70-9[2] | Required for all EHS waste manifests. |
| Molecular Formula | C₈H₁₀ClN[2] | Indicates presence of chlorine; mandates halogenated waste stream. |
| Molecular Weight | 155.62 g/mol [2] | Used for calculating molar equivalents in spill neutralization. |
| Storage Conditions | 4°C, protect from light[2] | Degrades under UV/heat; waste should be kept in opaque/amber containers. |
| Chemical Class | Halogenated Primary Amine | Basic nature; incompatible with strong acids and oxidizers. |
Part 2: Waste Segregation & Disposal Workflow
The following DOT diagram maps the logical flow of waste segregation. This self-validating system ensures that at every node, the operator must confirm compatibility before proceeding, eliminating the risk of exothermic reactions in the waste hood.
Workflow for the safe segregation and disposal of halogenated amine laboratory waste.
Part 3: Step-by-Step Disposal Methodology
To maintain scientific integrity and laboratory safety, researchers must understand the causality behind each disposal step. Do not treat waste disposal as a passive activity; it is an active chemical management process.
Step 1: Stream Segregation (Critical)
-
Action: Isolate all liquid and solid waste containing (2-Chloro-5-methylphenyl)methanamine into a dedicated "Halogenated Organic Waste" stream.
-
Causality: The presence of the chlorine atom means this waste cannot be mixed with standard non-halogenated solvents (like pure ethanol or ethyl acetate). If halogenated waste is incinerated at the lower temperatures used for non-halogenated waste, it can generate highly toxic dioxins and furans. Furthermore, as an amine, it must be kept strictly away from strong acids to prevent violent, exothermic acid-base neutralization reactions within the waste carboy.
Step 2: Primary Containment
-
Action: Transfer the chemical waste into a high-density polyethylene (HDPE) carboy or a PTFE-lined amber glass bottle.
-
Causality: Amines can slowly degrade certain low-density plastics and rubbers over time. HDPE and PTFE offer superior chemical resistance. Amber glass is recommended if the waste contains unreacted starting material, as the compound requires protection from light to prevent photochemical degradation and pressure buildup[2].
Step 3: Labeling and Documentation
-
Action: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "(2-Chloro-5-methylphenyl)methanamine" and note the hazards: "Halogenated" and "Basic/Amine".
-
Causality: "Unknown" waste incurs massive analytical costs for EHS departments and poses a severe risk to waste handlers. Precise nomenclature ensures the waste is routed to the correct high-temperature thermal destruction facility.
Step 4: EHS Handover and Final Destruction
-
Action: Once the container is 80% full (leaving headspace for vapor expansion), cap it securely and initiate a transfer request with your institution's EHS department.
-
Causality: Laboratory personnel should never attempt to chemically neutralize or "treat" halogenated amine waste themselves. Proper disposal requires professional high-temperature incineration equipped with alkaline scrubbers to safely capture the hydrochloric acid (HCl) gas produced during the combustion of the chlorinated aromatic ring.
Part 4: Immediate Spill Response Protocol
In the event of an accidental release during transfer to the waste container:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
PPE: Ensure you are wearing standard laboratory PPE (nitrile gloves, lab coat, safety goggles).
-
Contain: Do not flush with water. Absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary universal spill pads).
-
Collect: Sweep the absorbed material using non-sparking tools and place it into a solid waste container. Label this container as "Halogenated Solid Spill Debris" and submit it to EHS.
References
- Google Patents. "US11247989B2 - Therapeutic compounds and uses thereof". United States Patent and Trademark Office.
Sources
Comprehensive Safety and Handling Guide for (2-Chloro-5-methylphenyl)methanamine
As a Senior Application Scientist, I recognize that handling halogenated benzylamines requires more than just reading a Safety Data Sheet (SDS); it requires a deep mechanistic understanding of how the molecule interacts with your environment, your equipment, and your biology.
This guide provides a self-validating, causality-driven operational framework for researchers and drug development professionals handling (2-Chloro-5-methylphenyl)methanamine (also known as 2-chloro-5-methylbenzylamine). By understanding the why behind each safety protocol, laboratory personnel can proactively mitigate risks and ensure high-fidelity experimental outcomes.
Chemical Profile & Quantitative Hazard Assessment
To design an effective safety protocol, we must first quantify the physical and hazard parameters of the chemical. The data below summarizes the core metrics required for risk assessment and stoichiometric planning.
| Property / Hazard Code | Value / Description | Operational Implication |
| CAS Number | 754917-70-9[1] | Essential for accurate SDS retrieval and waste tracking. |
| Molecular Weight | 155.62 g/mol [1] | Required for precise stoichiometric reaction scaling. |
| H302 | Harmful if swallowed | Mandates strict laboratory hygiene; prohibits eating/drinking. |
| H315 / H319 | Causes skin/serious eye irritation[2] | Necessitates impermeable elastomers and tight-fitting eye protection. |
| H335 | May cause respiratory irritation[2] | Restricts all open-vessel operations to a certified fume hood. |
Mechanistic Causality of Hazards
Why is this specific molecule hazardous?
-
Nucleophilic Basicity: The primary amine group (-NH₂) is inherently basic. When it contacts biological tissues (like the cornea or epidermis), it undergoes an acid-base reaction with local moisture, saponifying dermal lipids and causing severe localized irritation[3].
-
Enhanced Lipophilicity: Unlike simple aliphatic amines, the addition of the chloro- and methyl- groups on the aromatic ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the molecule to rapidly penetrate the stratum corneum (the skin's outer layer), increasing the risk of systemic absorption and toxicity.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for halogenated aromatic amines. The following matrix outlines the required equipment and the scientific rationale behind each selection.
| PPE Category | Primary Recommendation | Scientific Rationale (Causality) |
| Hand Protection | Butyl Rubber or Teflon (PTFE) gloves (≥ 0.4 mm)[4] | Aromatic amines rapidly permeate standard nitrile. Butyl rubber provides a dense, non-polar barrier that resists degradation by lipophilic amines[5]. |
| Eye Protection | Chemical splash goggles + Face shield | The basic amine group readily saponifies lipid membranes in the cornea. A face shield prevents aerosolized droplets from bypassing safety glasses[3]. |
| Body Protection | Flame-resistant (FR) lab coat & Tychem® apron | The chloro-methylphenyl moiety increases the compound's tissue penetrability. An impermeable apron prevents systemic absorption via contaminated clothing. |
| Respiratory | Fume hood (≥ 100 fpm face velocity) | Prevents inhalation of volatile freebase amines, which aggressively irritate mucous membranes and the respiratory tract[3]. |
Operational Workflow: Safe Handling & Transfer Protocol
The following step-by-step methodology ensures safe weighing, transfer, and decontamination. This protocol is designed as a self-validating system , meaning you will actively verify the success of your safety measures at the end of the procedure.
Step 1: Environmental Preparation & Purging
-
Action: Conduct all operations inside a certified fume hood with a face velocity of 100-120 fpm. Clear the workspace of strong oxidizers and acid chlorides.
-
Causality: Amines are potent nucleophiles. Accidental contact with electrophiles (like acid chlorides) in a cluttered hood can trigger violent, uncontrolled exothermic reactions.
Step 2: Static-Free Weighing
-
Action: Use a static-dissipative spatula and an anti-static weigh boat. Keep the primary reagent vessel closed immediately after extraction.
-
Causality: Halogenated organic powders and liquids can accumulate static charge, causing the material to "jump" or aerosolize. This contaminates the balance and increases inhalation risk.
Step 3: Transfer and Exotherm Control
-
Action: Transfer the chemical into a pre-weighed, sealable vial. If dissolving the amine in acidic or reactive solvents, perform the addition dropwise over an ice bath.
-
Causality: The protonation of a primary amine is an exothermic process. Rapid addition can boil the solvent, leading to hazardous splashing and loss of yield.
Step 4: Self-Validating Decontamination
-
Action: Wipe down the balance, spatulas, and hood surface with a 5% acetic acid solution, followed by a DI water rinse.
-
Causality: Acetic acid (a weak acid) protonates the freebase amine, converting it into a water-soluble, non-volatile acetate salt without generating a violent exotherm.
-
Validation System: Swab the decontaminated surface with a damp piece of universal pH indicator paper. If the paper turns blue/green (pH > 7), residual basic amine is still present. The protocol is verified as successful only when the swab returns a neutral pH (6-7).
Emergency Spill Management & Waste Disposal
Spill Response
-
Action: Do not use water to flush the spill initially. Cover the spill with a weak solid acid like sodium bisulfate (NaHSO₄), then absorb with inert vermiculite[6].
-
Causality: Flushing with water spreads the lipophilic chemical. Using a strong acid (like HCl) will cause a violent exotherm and aerosolize the toxic amine. A weak solid acid safely neutralizes the amine into a stable salt, eliminating volatility before physical cleanup.
Waste Disposal Plan
-
Action: Collect all contaminated consumables and liquid waste in a dedicated "Halogenated Basic Organic Waste" carboy.
-
Causality: Mixing this compound with general acidic waste can cause a pressurized exotherm in the waste carboy. Furthermore, mixing it with non-halogenated waste violates EPA/RCRA regulations, as halogenated compounds require specific high-temperature incineration to prevent the formation of toxic dioxins.
Workflow Visualization
The following diagram maps the logical decision tree for handling and emergency response, ensuring all laboratory personnel have a clear visual reference for operational safety.
Fig 1. Safe handling and emergency spill response workflow for halogenated benzylamines.
References
-
University of San Francisco. "Glove Guide - Chemical Compatibility." Source: USF Environmental Safety. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
